Pentiapine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)imidazo[2,1-b][1,3,5]benzothiadiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5S/c1-18-8-10-19(11-9-18)14-17-12-4-2-3-5-13(12)21-15-16-6-7-20(14)15/h2-7H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACMWMBWGSPRKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=NC=CN24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60231075 | |
| Record name | Pentiapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81382-51-6 | |
| Record name | Pentiapine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081382516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentiapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENTIAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAP39VD6P5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Dibenzo-thiazepine Class Antipsychotics
Introduction to Quetiapine
Quetiapine is a second-generation (atypical) antipsychotic agent used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder[3][4]. Its therapeutic efficacy is believed to stem from its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors[3][5]. The core structure is a dibenzo[b,f][1][6]thiazepine ring system, which is a common scaffold for this class of drugs. This guide details a common synthetic route and a standard purification process for obtaining high-purity Quetiapine free base and its fumarate salt.
Synthesis of Quetiapine
A prevalent industrial synthesis approach involves a two-step process starting from dibenzo[b,f][1][6]thiazepin-11(10H)-one. The first step is a chlorination reaction to create a reactive intermediate, followed by a nucleophilic substitution with the desired piperazine side-chain.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 11-chlorodibenzo[b,f][1][6]thiazepine (Intermediate II)
-
A reaction vessel is charged with dibenzo[b,f][1][6]thiazepin-11(10H)-one (Intermediate I), an organic solvent (e.g., toluene), an inorganic base (e.g., potassium carbonate), and an organic base (e.g., triethylamine).
-
The mixture is stirred at room temperature to form a suspension.
-
Phosphorous oxychloride (POCl₃) is added dropwise over a period of 30-60 minutes.
-
The reaction mixture is heated to reflux and maintained until the reaction is complete, as monitored by a suitable chromatographic method (e.g., TLC or HPLC).
-
Upon completion, the excess POCl₃ and solvent can be removed under reduced pressure.
Step 2: Synthesis of Quetiapine Free Base (Final Product)
-
The crude intermediate (II) is dissolved in an appropriate organic solvent.
-
2-(2-(Piperazin-1-yl)ethoxy)ethanol is added to the mixture.
-
The reaction is heated and maintained at reflux until completion.
-
The mixture is cooled to room temperature and worked up by adding a strong base solution (e.g., 30% w/w NaOH)[6].
-
The organic phase, now containing Quetiapine free base, is separated.
Data Presentation: Synthesis Parameters
| Parameter | Value / Compound | Molar Mass ( g/mol ) | Molar Eq. | Notes |
| Starting Material | Dibenzo[b,f][1][6]thiazepin-11(10H)-one | 241.31 | 1.0 | Intermediate I |
| Reagent (Step 1) | Phosphorous Oxychloride (POCl₃) | 153.33 | 1.1 - 1.5 | Chlorinating agent |
| Bases (Step 1) | Inorganic & Organic Base Mixture | - | Varies | To neutralize HCl byproduct |
| Reagent (Step 2) | 2-(2-(Piperazin-1-yl)ethoxy)ethanol | 174.24 | 1.0 - 1.2 | Side-chain precursor |
| Solvent | Toluene | - | - | Common solvent for both steps |
| Typical Molar Yield | Quetiapine Free Base | 383.51 | - | 91-96% reported in some processes[6] |
Visualization: Synthesis Workflow
Purification of Quetiapine
High purity is essential for active pharmaceutical ingredients (APIs). Crude Quetiapine free base is typically purified by crystallization and/or conversion to a stable, crystalline salt, most commonly Quetiapine Fumarate[4]. This process effectively removes unreacted starting materials and side-products.
Experimental Protocol: Purification via Salt Formation
-
Dissolution & Extraction: The crude Quetiapine free base from the synthesis work-up is dissolved in a suitable organic solvent (e.g., toluene)[6].
-
Acidic Wash: The organic solution is treated with an acidic aqueous solution, such as citric acid in water. This protonates the basic Quetiapine, transferring it to the aqueous phase as a salt and leaving non-basic impurities in the organic phase[6].
-
Phase Separation: The aqueous phase containing the Quetiapine salt is separated and washed with fresh toluene to remove residual organic impurities[6].
-
Reconstitution of Free Base: The aqueous phase is treated with a base (e.g., potassium carbonate solution) to deprotonate the Quetiapine salt, reconstituting the free base which precipitates or is extracted back into an organic solvent[6].
-
Formation of Fumarate Salt: The purified free base is dissolved in a solvent like ethanol. A solution of fumaric acid in ethanol is then added, typically causing Quetiapine Fumarate to crystallize.
-
Isolation: The crystalline salt is isolated by filtration, washed with a cold solvent (e.g., ethanol) to remove soluble impurities, and dried under vacuum.
Data Presentation: Purification Parameters
| Parameter | Specification | Method |
| Starting Material Purity | Variable (e.g., 95-98%) | HPLC |
| Final Purity (API) | > 99.5% | HPLC |
| Single Impurity Threshold | < 0.1% | ICH Guidelines[7] |
| Purification Method | Acid-base extraction followed by salt formation/crystallization | - |
| Crystallization Solvent | Ethanol, Isopropanol, or mixtures | - |
Visualization: Purification Workflow
Mechanism of Action: Receptor Antagonism
The therapeutic effects of Quetiapine and other atypical antipsychotics are primarily attributed to their ability to block specific neurotransmitter receptors in the brain. The "atypical" profile is characterized by a potent antagonism of serotonin 5-HT2A receptors combined with a moderate antagonism of dopamine D2 receptors[3][5]. This dual action is thought to be responsible for improving both positive and negative symptoms of schizophrenia while having a lower propensity for extrapyramidal side effects compared to older, "typical" antipsychotics.
Visualization: Synaptic Signaling Pathway
References
- 1. Pentiapine | C15H17N5S | CID 54742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound maleate (C15H17N5S) [pubchemlite.lcsb.uni.lu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanisms of Action of Antipsychotic Drugs of Different Classes, Refractoriness to Therapeutic Effects of Classical Neuroleptics, and Individual Variation in Sensitivity to their Actions: PART I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8389716B2 - Process for the synthesis of quetiapine - Google Patents [patents.google.com]
- 7. EP2343296A1 - A process for the purification of paliperidone - Google Patents [patents.google.com]
In Vitro Mechanism of Action of Quetiapine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro mechanism of action of Quetiapine, an atypical antipsychotic agent. The document elucidates its complex multi-receptor binding profile and functional activity at key central nervous system targets. Quantitative binding affinities (Ki) for dopamine, serotonin, histamine, and adrenergic receptors are presented, alongside descriptions of its antagonist, partial agonist, and reuptake inhibition properties. Detailed protocols for standard in vitro assays, including radioligand binding and functional assays, are provided to facilitate experimental replication and further investigation. Furthermore, key signaling pathways modulated by Quetiapine are visualized through diagrams to offer a clear understanding of its molecular interactions. This guide is intended for researchers, scientists, and drug development professionals engaged in neuropsychopharmacology and related fields.
Introduction
Quetiapine is a second-generation (atypical) antipsychotic approved for the treatment of schizophrenia, bipolar disorder, and as an adjunctive treatment for major depressive disorder.[1] Its therapeutic efficacy is attributed to a complex and broad interaction with multiple neurotransmitter receptor systems. Unlike first-generation antipsychotics, which primarily act as potent dopamine D2 receptor antagonists, Quetiapine exhibits a distinct binding profile characterized by a higher affinity for serotonin type 2A (5-HT2A) receptors relative to dopamine D2 receptors.[2] This guide focuses exclusively on the in vitro pharmacological properties of Quetiapine and its primary active metabolite, Norquetiapine, which significantly contributes to its overall clinical effect.[3]
Receptor Binding Affinity
The cornerstone of Quetiapine's mechanism of action is its affinity for a wide array of G-protein coupled receptors (GPCRs). Binding affinity is typically determined through competitive radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.[4] The following tables summarize the in vitro binding affinities of Quetiapine and its active metabolite, Norquetiapine, for key human receptors.
Table 1: Quetiapine Receptor Binding Profile
| Receptor Target | Ki (nM) | Reference(s) |
| Dopamine Receptors | ||
| D1 | 990 | [4] |
| D2 | 380 | [4] |
| D4 | 2020 | [4] |
| Serotonin Receptors | ||
| 5-HT1A | 432 - 390 | [4][5] |
| 5-HT2A | 100 - 640 | [4][5] |
| 5-HT2C | 1840 | [4] |
| 5-HT7 | 307 | [5][6] |
| Adrenergic Receptors | ||
| α1A | 22 | [4] |
| α2A | 2900 | [4] |
| Histamine Receptors | ||
| H1 | 6.9 - 11 | [4][5] |
| Muscarinic Receptors | ||
| M1 | 37 | [4] |
Table 2: Norquetiapine (N-desalkylquetiapine) Receptor and Transporter Binding Profile
| Target | Ki (nM) | Reference(s) |
| Norepinephrine Transporter (NET) | 10 - 100 | [3][7] |
| Histamine Receptors | ||
| H1 | 3.5 | [5][7] |
| Serotonin Receptors | ||
| 5-HT1A | 45 | [5][7] |
| 5-HT2A | 48 - 58 | [5][7] |
| 5-HT2B | 14 | [7] |
| 5-HT2C | 110 | [7] |
| 5-HT7 | 76 | [7] |
| Adrenergic Receptors | ||
| α1B | 10 - 100 | [7] |
| Muscarinic Receptors | ||
| M1 | 39 | [7] |
| M3 | 23 | [7] |
| M5 | 23 | [7] |
Functional Activity
Beyond simple binding, the functional consequence of receptor occupancy dictates the pharmacological effect of a drug. Quetiapine and Norquetiapine exhibit a range of functional activities, including antagonism, partial agonism, and transporter inhibition.
-
Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism : The primary antipsychotic effect of Quetiapine is believed to be mediated by its antagonist activity at both D2 and 5-HT2A receptors.[1][2] The relatively lower affinity for D2 receptors and rapid dissociation kinetics may contribute to its lower incidence of extrapyramidal side effects compared to typical antipsychotics.[4]
-
Serotonin 5-HT1A Partial Agonism : Both Quetiapine and Norquetiapine act as partial agonists at 5-HT1A receptors, a property that is thought to contribute to the anxiolytic and antidepressant effects of the drug.[2][3][8]
-
Norepinephrine Reuptake Inhibition : A key feature of Norquetiapine is its potent inhibition of the norepinephrine transporter (NET).[3][8] This action, which is absent in the parent compound Quetiapine, is a major contributor to its antidepressant efficacy.[9]
-
Histamine H1 Receptor Antagonism : Quetiapine is a potent H1 receptor antagonist.[4][5] This strong antihistaminic activity is responsible for the sedative effects commonly associated with the drug.[10]
-
Adrenergic α1 Receptor Antagonism : Antagonism at α1-adrenergic receptors can lead to side effects such as orthostatic hypotension.[4]
Signaling Pathways and Visualizations
The interaction of Quetiapine and Norquetiapine with their respective targets initiates or inhibits specific intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these key pathways.
Caption: Quetiapine's antagonistic effects on key receptors.
Caption: Norquetiapine's actions on NET and 5-HT1A receptors.
Experimental Protocols
The following sections provide generalized yet detailed methodologies for the key in vitro experiments used to characterize compounds like Quetiapine.
Radioligand Competitive Binding Assay (for Ki Determination)
This assay measures the affinity of a test compound (e.g., Quetiapine) for a specific receptor by quantifying its ability to displace a radiolabeled ligand with known affinity.
Objective: To determine the inhibition constant (Ki) of a test compound.
Materials:
-
Cell membranes from a cell line stably expressing the human receptor of interest (e.g., HEK293 or CHO cells).
-
Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2 receptors).
-
Test compound (Quetiapine) at various concentrations.
-
Non-specific binding control (a high concentration of a non-radiolabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in assay buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a saturating concentration of an unlabeled competing ligand.
-
Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand competitive binding assay.
[³⁵S]GTPγS Functional Assay (for Agonist/Partial Agonist Activity)
This functional assay measures the activation of G-proteins coupled to a receptor of interest, providing information on the efficacy of a compound.
Objective: To determine if a test compound acts as an agonist, partial agonist, or antagonist at a specific GPCR.
Materials:
-
Cell membranes expressing the receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (Guanosine diphosphate).
-
Test compound (e.g., Quetiapine, Norquetiapine).
-
Known agonist for the receptor (positive control).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Other materials as in the binding assay (plates, filters, etc.).
Procedure:
-
Membrane and Reagent Preparation: Prepare cell membranes as described previously. Prepare solutions of the test compound, [³⁵S]GTPγS, and GDP in assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, GDP, and varying concentrations of the test compound. To measure antagonist activity, pre-incubate the membranes with the test compound before adding a known agonist.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS to all wells.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing and Quantification: Wash the filters with ice-cold buffer and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound. For agonists, determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist).
Neurotransmitter Reuptake Assay (for Transporter Inhibition)
This assay measures the ability of a compound to inhibit the reuptake of a radiolabeled neurotransmitter into cells expressing the specific transporter.
Objective: To determine the IC50 of a test compound for a specific neurotransmitter transporter (e.g., NET).
Materials:
-
Cell line stably expressing the human transporter of interest (e.g., HEK293-hNET cells).
-
Radiolabeled neurotransmitter (e.g., [³H]-Norepinephrine).
-
Test compound (e.g., Norquetiapine).
-
Known transporter inhibitor (positive control).
-
Culture medium and assay buffer.
-
96-well culture plates.
Procedure:
-
Cell Culture: Plate the transporter-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation: Add the radiolabeled neurotransmitter to each well to start the uptake process.
-
Incubation: Incubate for a defined, short period (e.g., 10-15 minutes) at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Quantification: Lyse the cells and transfer the lysate to scintillation vials. Measure the radioactivity to quantify the amount of neurotransmitter taken up by the cells.
-
Data Analysis: Calculate the percentage of inhibition of uptake for each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the resulting concentration-response curve.
Conclusion
The in vitro pharmacological profile of Quetiapine is complex, defined by its interactions with a broad spectrum of neurotransmitter receptors and transporters. Its primary mechanism involves antagonism at D2 and 5-HT2A receptors, which is central to its antipsychotic properties. The high affinity for and antagonism of H1 receptors explains its sedative effects. Furthermore, the actions of its major active metabolite, Norquetiapine, particularly its potent inhibition of the norepinephrine transporter and partial agonism at 5-HT1A receptors, are crucial for its antidepressant and anxiolytic efficacy. This multi-faceted mechanism of action underscores the therapeutic versatility of Quetiapine in treating a range of psychiatric disorders. The experimental protocols and data presented in this guide offer a foundational resource for further research and development in the field of neuropsychopharmacology.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. giffordbioscience.com [giffordbioscience.com]
The Discovery and Development of Quetiapine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine is an atypical antipsychotic medication developed in 1985 and first approved for medical use in the United States in 1997.[1] It is a dibenzothiazepine derivative used in the treatment of schizophrenia, bipolar disorder, and as an adjunctive treatment for major depressive disorder.[2][3] This technical guide provides an in-depth overview of the discovery and development history of quetiapine, with a focus on its pharmacological profile, key experimental data, and the methodologies employed in its evaluation.
Preclinical Development
Synthesis
The synthesis of quetiapine involves a multi-step process. A common route begins with the synthesis of the key intermediate, dibenzo[b,f][4][5]thiazepin-11(10H)-one. One documented method starts from 2-(phenylthio)aniline, which undergoes a one-pot reaction involving two in-situ steps to yield the dibenzo[b,f][4][5]thiazepin-11(10H)-one intermediate with a high yield and purity.[6] Another approach involves reacting dibenzo[b,f][4][5]thiazepin-11(10H)-one with phosphorous oxychloride to produce 11-chlorodibenzo[b,f][4][5]thiazepine. This intermediate is then reacted with 1-(2-hydroxyethoxy)ethyl)piperazine to yield quetiapine.[7][8]
Experimental Protocol: One-Pot Synthesis of Dibenzo[b,f][4][5]thiazepin-11[10H]-one [4][6]
-
Materials: 2-(phenylthio)aniline, triphosgene, toluene, 10% aqueous sodium bicarbonate solution, water, methanesulfonic acid, acetone.
-
Procedure:
-
Dissolve triphosgene in toluene and cool the mixture to -10 to 0°C.
-
Slowly add a solution of 2-(phenylthio)aniline in toluene to the cooled triphosgene mixture over approximately 3 hours, maintaining the temperature.
-
Raise the temperature of the reaction mixture to 20-30°C and maintain for about 4 hours, monitoring the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, add a 10% aqueous solution of sodium bicarbonate and stir for 2 hours.
-
Separate the organic layer, wash it with water, and then distill the solvent under vacuum at a temperature below 65°C.
-
Add methanesulfonic acid to the residue and raise the temperature to 100-105°C, maintaining it until the reaction is complete as monitored by TLC.
-
Cool the reaction mass to 25-30°C and slowly add pre-cooled water to precipitate the solid product.
-
Isolate the solid by filtration, wash with water and then with acetone.
-
Dry the solid at 55-60°C to obtain dibenzo[b,f][4][5]thiazepin-11[10H]-one.
-
Preclinical Pharmacology
Quetiapine's preclinical profile suggested antipsychotic activity with a reduced propensity for extrapyramidal symptoms (EPS).[5][9] Animal models, such as conditioned avoidance tests in squirrel monkeys and apomorphine- or amphetamine-induced behavioral alteration paradigms, demonstrated its potential antipsychotic effects.[8] In these studies, quetiapine's potency was noted to be greater than clozapine in higher species like cats and monkeys, while being less potent in rodents.[5] Furthermore, preclinical studies indicated that quetiapine, similar to clozapine, only transiently elevates plasma prolactin levels and does not induce D2 receptor supersensitivity with chronic administration.[5]
Experimental Protocol: Conditioned Avoidance Response (CAR) Test in Rodents (General Overview) [10][11]
-
Apparatus: A two-compartment shuttle box with an open doorway connecting the compartments. The floor is typically capable of delivering a mild electric footshock.
-
Procedure:
-
Acquisition Training: An animal (e.g., a rat) is placed in the shuttle box. A neutral conditioned stimulus (CS), such as a light or a tone, is presented for a short duration. This is followed by an aversive unconditioned stimulus (US), typically a mild electric footshock delivered through the floor of the compartment the animal is in. The animal learns to avoid the footshock by moving to the other compartment upon presentation of the CS. If the animal fails to move during the CS, the footshock is delivered until it escapes to the other compartment.
-
Drug Testing: Once the animals are trained to a stable level of avoidance, they are administered the test compound (e.g., quetiapine) or a vehicle control. After a set pre-treatment time, the animals are placed back in the shuttle box and the number of successful avoidance responses, escape responses, and failures to respond are recorded. A drug is considered to have antipsychotic-like activity if it selectively suppresses the conditioned avoidance response without significantly affecting the escape response.
-
Mechanism of Action
The antipsychotic effect of quetiapine is believed to be mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2][12][13] The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while the antagonism of 5-HT2A receptors may contribute to the improvement of negative symptoms.[12][13]
Quetiapine and its active metabolite, norquetiapine, also exhibit affinity for a range of other neurotransmitter receptors, which contributes to its overall pharmacological profile and side effects.[2][14][15] These include histamine H1 receptors (contributing to sedation and weight gain), and adrenergic α1 receptors (associated with orthostatic hypotension).[2][14]
Receptor Binding Profile
The binding affinities of quetiapine and its major active metabolite, norquetiapine, for various neurotransmitter receptors have been characterized in vitro. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher binding affinity.
| Receptor | Quetiapine Ki (nM) | Norquetiapine Ki (nM) |
| Dopamine D1 | 990[14] | 210[16] |
| Dopamine D2 | 380[14] | 196[16] |
| Dopamine D3 | - | 570[16] |
| Dopamine D4 | 2020[14] | 1300[16] |
| Serotonin 5-HT1A | 390[14] | 45[16] |
| Serotonin 5-HT2A | 640[14] | 58[16] |
| Serotonin 5-HT2C | 1840[14] | 110[16] |
| Serotonin 5-HT7 | - | 76[16] |
| Histamine H1 | 11[16] | 3.5[16] |
| Adrenergic α1 | - | - |
| Adrenergic α2 | - | - |
| Muscarinic M1 | - | 39[16] |
| Muscarinic M2 | - | 453[16] |
| Muscarinic M3 | - | 23[16] |
| Muscarinic M4 | - | 110[16] |
| Muscarinic M5 | - | 23[16] |
| Norepinephrine Transporter (NET) | Inactive[16] | High Affinity[16] |
Experimental Protocol: Receptor Binding Assay (General Principles)
-
Objective: To determine the affinity of a test compound (ligand) for a specific receptor.
-
Materials:
-
A source of the target receptor (e.g., cell membranes from transfected cell lines or animal brain tissue).
-
A radiolabeled ligand known to bind to the receptor with high affinity and specificity.
-
The unlabeled test compound (e.g., quetiapine).
-
Assay buffer and filtration apparatus.
-
-
Procedure:
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the unlabeled test compound.
-
Competition: The unlabeled test compound competes with the radiolabeled ligand for binding to the receptor.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Clinical Development
Pharmacokinetics
Quetiapine is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1 to 2 hours.[4] It exhibits linear pharmacokinetics within the clinical dose range.[4] The drug is approximately 83% bound to plasma proteins.[4]
The elimination half-life of quetiapine is approximately 7 hours, while its active metabolite, norquetiapine, has a half-life of 9-12 hours.[1] Metabolism is the primary route of elimination, occurring mainly in the liver via the cytochrome P450 3A4 (CYP3A4) enzyme.[2][4] Following administration of radiolabeled quetiapine, about 73% of the radioactivity is excreted in the urine and 21% in the feces.[4]
| Pharmacokinetic Parameter | Value |
| Bioavailability | Nearly complete relative to an oral solution[4] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours[4] |
| Protein Binding | ~83%[4] |
| Elimination Half-life (Quetiapine) | ~7 hours[4] |
| Elimination Half-life (Norquetiapine) | 9-12 hours[1] |
| Metabolism | Hepatic, primarily by CYP3A4[4] |
| Excretion | ~73% urine, ~21% feces[4] |
Clinical Efficacy
Clinical trials have established the efficacy of quetiapine in the treatment of schizophrenia and bipolar disorder.
Schizophrenia: Several 6-week, placebo-controlled trials demonstrated the efficacy of quetiapine in adults with schizophrenia, with an effective dose range of 150 mg to 750 mg per day.[10] A 6-week trial also showed its superiority over placebo in adolescents (ages 13-17) at an average dose of 400-800 mg/day.[10]
Bipolar Disorder: Two 12-week trials showed the efficacy of quetiapine as a monotherapy for acute manic episodes.[10] An 8-week, randomized, double-blind, placebo-controlled study involving 542 patients with bipolar I or II depression found that quetiapine monotherapy (300 mg/day or 600 mg/day) significantly improved quality of life and sleep compared to placebo.[17]
Experimental Protocol: Phase III Clinical Trial in Schizophrenia (Example Overview)
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Hospitalized patients with an acute exacerbation of chronic or subchronic schizophrenia. Inclusion criteria often include a specific baseline score on a psychiatric rating scale like the Positive and Negative Syndrome Scale (PANSS).
-
Intervention: Patients are randomized to receive either a fixed or flexible dose of quetiapine (e.g., 150-750 mg/day) or a placebo for a defined period (e.g., 6 weeks).[13]
-
Primary Efficacy Endpoint: The primary outcome measure is typically the change from baseline in the total score of a standardized rating scale, such as the PANSS or the Brief Psychiatric Rating Scale (BPRS), at the end of the treatment period.[13]
-
Secondary Endpoints: These may include changes in positive and negative symptom subscales, measures of depression and anxiety, and assessments of overall clinical improvement.
-
Safety and Tolerability: Assessed through the monitoring of adverse events, vital signs, weight, and laboratory parameters.
Signaling Pathways and Workflows
The mechanism of action of quetiapine involves the modulation of multiple neurotransmitter systems. The following diagrams illustrate the key signaling pathways and a typical drug development workflow.
Caption: Quetiapine's primary mechanism of action.
Caption: A typical drug development workflow.
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Dibenzo[b,f][1,4]thiazepin-11(10H)-one | 3159-07-7 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Trials Register [clinicaltrialsregister.eu]
- 7. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ohsu.edu [ohsu.edu]
- 11. N-[11C]methylspiperone PET, in contrast to [11C]raclopride, fails to detect D2 receptor occupancy by an atypical neuroleptic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quetiapine in schizophrenia: onset of action within the first week of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mycaretests.com [mycaretests.com]
- 17. Positron emission tomography (PET) study with [11C]raclopride to determine central D2 dopamine occupancy of SEROQUEL [astrazenecaclinicaltrials.com]
Pentiapine: Identifier Information and Technical Data Limitations
IUPAC Name: 5-(4-methylpiperazin-1-yl)imidazo[2,1-b][1][2][3]benzothiadiazepine[1]
CAS Number: 81382-51-6[1][2][4]
Molecular Formula: C₁₅H₁₇N₅S[1]
Synonyms: CGS 10746B[1]
| Identifier | Value | Reference |
| IUPAC Name | 5-(4-methylpiperazin-1-yl)imidazo[2,1-b][1][2][3]benzothiadiazepine | [1] |
| CAS Number | 81382-51-6 | [1][2][4] |
| Molecular Formula | C₁₅H₁₇N₅S | [1] |
| Molecular Weight | 299.4 g/mol | [1] |
| InChI Key | FACMWMBWGSPRKO-UHFFFAOYSA-N | [4] |
Limitations in Available Technical Data
A comprehensive search for in-depth technical information on Pentiapine reveals a significant scarcity of publicly available data. While basic identifiers are accessible, detailed experimental protocols, extensive quantitative data for comparison, and specific signaling pathway information directly pertaining to this compound are not readily found in the scientific literature or chemical databases.
This compound's chemical structure and name suggest it belongs to the class of atypical antipsychotic agents, similar to compounds like quetiapine and clozapine. These agents typically exert their effects through complex interactions with various neurotransmitter receptors in the brain, most notably dopamine (D₂) and serotonin (5-HT₂A) receptors. The general mechanism of action for this class of drugs involves the modulation of these signaling pathways to restore a more balanced neurotransmitter activity.
Due to the lack of specific research and published studies on this compound, the core requirements for a detailed technical guide, including experimental protocols and specific signaling pathways, cannot be fulfilled at this time. The information available is insufficient to construct the requested tables of quantitative data or to generate a meaningful and accurate diagram of its specific biological signaling pathways. Further research and publication on this compound would be necessary to provide the in-depth technical documentation requested.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Asenapine: Pharmacological Aspects and Role in Psychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of CGS 10746
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the plausible synthetic pathways for the compound CGS 10746, chemically known as 1-(4-(4-chlorophenyl)-2-(2-chlorophenyl)-1H-imidazol-5-yl)-N,N-dimethylmethanamine. The synthesis is presented in two main stages: the formation of the core imidazole ring and the subsequent N-aminomethylation. Two primary routes for the synthesis of the imidazole core are detailed, based on established organic chemistry principles and supported by literature on related compounds.
Part 1: Synthesis of the Imidazole Core: 4-(4-chlorophenyl)-2-(2-chlorophenyl)-1H-imidazole
The central heterocyclic structure of CGS 10746 is a 2,4-disubstituted imidazole. Two effective methods for the construction of this core are the Debus-Radziszewski reaction and the condensation of an α-haloketone with an amidine.
Route A: Debus-Radziszewski Imidazole Synthesis
The Debus-Radziszewski reaction is a classic and versatile method for synthesizing substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia[1][2][3][4][5].
Reaction Scheme:
Figure 1: Debus-Radziszewski synthesis of the imidazole core.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add equimolar amounts of 4-chlorophenylglyoxal and 2-chlorobenzaldehyde.
-
Dissolve the starting materials in glacial acetic acid.
-
Add a significant excess of ammonium acetate (acting as the ammonia source).
-
Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the mixture with a base, such as a concentrated ammonium hydroxide solution, until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product and purify it by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-(4-chlorophenyl)-2-(2-chlorophenyl)-1H-imidazole.
Quantitative Data (based on similar syntheses):
| Parameter | Value | Reference |
| Yield | 70-90% | [6] |
Route B: Condensation of an α-Haloketone with an Amidine
This route provides an alternative and often high-yielding pathway to 2,4-disubstituted imidazoles through the reaction of an α-haloketone with an amidine hydrochloride in the presence of a base[7][8].
Reaction Scheme:
Figure 2: Condensation synthesis of the imidazole core.
Experimental Protocol:
-
Suspend 2-chlorobenzamidine hydrochloride in ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add a base, such as sodium bicarbonate or triethylamine, to the suspension and stir for 15-20 minutes.
-
Add an equimolar amount of 2-bromo-1-(4-chlorophenyl)ethanone to the reaction mixture.
-
Heat the mixture to reflux and maintain it for 3-5 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, collect it by filtration. Otherwise, evaporate the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 4-(4-chlorophenyl)-2-(2-chlorophenyl)-1H-imidazole.
Quantitative Data (based on similar syntheses):
| Parameter | Value | Reference |
| Yield | 80-95% | [7] |
Part 2: N-Aminomethylation of the Imidazole Core
The final step in the synthesis of CGS 10746 is the introduction of the N,N-dimethylmethanamine group at the N-1 position of the imidazole ring. This is typically achieved via a Mannich-type reaction.
Mannich Reaction
The Mannich reaction involves the aminoalkylation of an acidic proton located on a nitrogen atom of the imidazole ring using formaldehyde and a secondary amine, in this case, dimethylamine[9][10][11].
Reaction Scheme:
Figure 3: N-Aminomethylation via the Mannich reaction.
Experimental Protocol:
-
Dissolve the 4-(4-chlorophenyl)-2-(2-chlorophenyl)-1H-imidazole in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.
-
To this solution, add an aqueous solution of formaldehyde (e.g., 37% formalin) and an aqueous solution of dimethylamine (e.g., 40% solution) in slight excess.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate and wash with water to remove any unreacted formaldehyde and dimethylamine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to yield the final compound, CGS 10746.
Quantitative Data (based on similar syntheses):
| Parameter | Value | Reference |
| Yield | 60-80% | [9] |
Experimental Workflows
Figure 4: Overall experimental workflow for the synthesis of CGS 10746.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Heterocyclic Organic Reaction - By Vishal Dakhale | PPTX [slideshare.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Formaldehyde surrogates in multicomponent reactions [beilstein-journals.org]
- 9. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oarjbp.com [oarjbp.com]
- 11. Aminomethylation of Thiourea with Formaldehyde and Cyclic Amines | Semantic Scholar [semanticscholar.org]
Pentiapine Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the methodologies for the identification and validation of the molecular target of Pentiapine, a hypothetical novel antipsychotic agent. In the absence of pre-existing data for this compound, this document outlines a comprehensive strategy based on established principles of G protein-coupled receptor (GPCR) deorphanization and characterization, a common approach for neuropsychiatric drug discovery. The guide details experimental protocols for target identification through reverse pharmacology and various screening techniques. It further describes a suite of in vitro and in vivo assays for target validation, including binding affinity determination, functional characterization of signaling pathways, and confirmation of target engagement in a physiological context. All quantitative data is presented in standardized tables for clarity and comparative analysis. Additionally, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding of the complex biological processes and experimental designs involved.
Introduction
The discovery of novel antipsychotic agents with improved efficacy and side-effect profiles is a critical goal in psychiatric medicine. This compound is a novel small molecule entity with potential antipsychotic properties. However, its mechanism of action and molecular target(s) are currently unknown. The process of identifying and validating the specific biological molecule(s) through which a drug exerts its therapeutic effect is a cornerstone of modern drug development. This process, known as target identification and validation, is essential for understanding a drug's pharmacology, predicting its clinical efficacy, and identifying potential off-target effects.
Given that many successful antipsychotic drugs target G protein-coupled receptors (GPCRs), a logical starting point for this compound is to investigate its potential interaction with this large and functionally diverse family of cell surface receptors.[1] Many GPCRs remain "orphans," meaning their endogenous ligands and physiological functions are yet to be discovered. The deorphanization of these receptors presents a significant opportunity for novel drug discovery.
This guide will therefore focus on a systematic approach to:
-
Identify the putative GPCR target of this compound using established deorphanization strategies.
-
Validate this target through a series of rigorous in vitro and in vivo experiments.
Target Identification: Deorphanization of GPCRs
The initial phase of target discovery for this compound will focus on identifying its cognate GPCR. Several complementary strategies can be employed.
Reverse Pharmacology
Reverse pharmacology begins with a known receptor and seeks to identify its unknown ligand.[2] In the context of this compound, this involves screening it against a panel of known orphan GPCRs.
Experimental Protocol: Cell-Based Functional Screening
-
Cell Line Preparation: Stably transfect individual cell lines (e.g., HEK293 or CHO) with the gene encoding each orphan GPCR of interest.
-
Assay Development: For each cell line, develop a functional assay that can detect receptor activation. This typically involves measuring the accumulation of second messengers like cyclic AMP (cAMP) or intracellular calcium.[3][4]
-
High-Throughput Screening (HTS): Screen this compound against the panel of orphan GPCR-expressing cell lines using the developed functional assays. A positive "hit" is identified when this compound elicits a functional response in a specific cell line.[1][3]
In Silico Ligand Screening
Computational methods can be used to predict the binding of this compound to virtual models of orphan GPCRs.[5][6] This approach can help prioritize receptors for experimental screening.
Methodology: Virtual Screening
-
Homology Modeling: Generate three-dimensional structural models of orphan GPCRs based on the crystal structures of related, well-characterized GPCRs.
-
Molecular Docking: Computationally "dock" the three-dimensional structure of this compound into the predicted binding pockets of the orphan GPCR models.
-
Scoring and Ranking: Use scoring functions to estimate the binding affinity of this compound for each receptor. Receptors with the highest predicted binding affinities are prioritized for experimental validation.
Affinity Chromatography
This biochemical approach uses this compound as a "bait" to isolate its binding partner from a complex mixture of proteins.
Experimental Protocol: this compound-Coupled Affinity Matrix
-
Matrix Preparation: Covalently attach this compound to a solid support (e.g., agarose beads) to create an affinity matrix.
-
Protein Extraction: Prepare a protein lysate from a relevant tissue or cell source (e.g., brain tissue).
-
Affinity Purification: Incubate the protein lysate with the this compound-coupled matrix. Proteins that bind to this compound will be retained on the matrix.
-
Elution and Identification: Elute the bound proteins and identify them using mass spectrometry.
Target Validation: In Vitro Characterization
Once a putative GPCR target for this compound has been identified, a series of in vitro assays are necessary to confirm and characterize the interaction.
Binding Assays
Binding assays directly measure the affinity of this compound for its target receptor.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from the GPCR-expressing cell line identified in the initial screen.
-
Competition Binding: Incubate the membranes with a known radiolabeled ligand for the receptor in the presence of increasing concentrations of unlabeled this compound.[2][7]
-
Data Analysis: Measure the displacement of the radioligand by this compound to determine its inhibitory constant (Ki), a measure of its binding affinity.
Table 1: this compound Binding Affinity Data (Hypothetical)
| Assay Type | Target Receptor | Radioligand | This compound Ki (nM) |
|---|
| Radioligand Binding | Orphan GPCR X | [3H]-Ligand Y | 15.2 |
Experimental Protocol: Scintillation Proximity Assay (SPA)
SPA is a homogeneous binding assay that does not require a separation step, making it suitable for high-throughput applications.[8][9]
-
Bead Preparation: Couple the receptor-containing cell membranes to scintillant-containing beads.
-
Binding Reaction: Add a radiolabeled ligand and varying concentrations of this compound to the beads.
-
Signal Detection: When the radioligand binds to the receptor on the bead, it comes into close proximity with the scintillant, generating a light signal that can be measured.[10]
Functional Assays
Functional assays determine whether this compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (reduces basal receptor activity).
Experimental Protocol: cAMP Assay (for Gs and Gi-coupled GPCRs)
-
Cell Stimulation: Treat GPCR-expressing cells with varying concentrations of this compound. For Gi-coupled receptors, cells are co-stimulated with forskolin to induce cAMP production.[11]
-
cAMP Measurement: Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).[3][12]
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.
Experimental Protocol: Calcium Flux Assay (for Gq-coupled GPCRs)
-
Cell Loading: Load GPCR-expressing cells with a calcium-sensitive fluorescent dye.[4]
-
Cell Stimulation: Stimulate the cells with varying concentrations of this compound.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.[13][14]
-
Data Analysis: Generate dose-response curves to determine the EC50 or IC50 of this compound.
Table 2: this compound In Vitro Functional Activity (Hypothetical)
| Assay Type | Target Receptor | G-Protein Coupling | This compound Activity | EC50/IC50 (nM) |
|---|---|---|---|---|
| cAMP Assay | Orphan GPCR X | Gi | Antagonist | 25.8 |
| Calcium Flux | Orphan GPCR Y | Gq | No Activity | >10,000 |
Target Validation: In Vivo Engagement and Pathway Analysis
Confirming that this compound interacts with its target in a living organism and modulates the intended signaling pathways is a crucial validation step.
In Vivo Target Engagement
Methodology: Activity-Based Protein Profiling (ABPP)
ABPP uses chemical probes to assess the functional state of enzymes and other proteins directly in complex biological samples.[1][15]
-
Probe Design: Develop a chemical probe that covalently binds to the active site of the target GPCR.
-
In Vivo Administration: Treat animals with this compound followed by administration of the ABPP probe.
-
Analysis: Analyze tissue lysates to quantify the extent to which this compound has blocked the binding of the probe to the target receptor, thus confirming target engagement.[5][16]
Downstream Signaling Pathway Analysis
Investigating the signaling cascades downstream of the target GPCR provides further evidence of target engagement and helps to elucidate the mechanism of action of this compound.
Methodology: Phospho-Protein Analysis
-
Tissue Collection: Collect relevant tissues (e.g., brain regions) from animals treated with this compound or a vehicle control.
-
Protein Extraction and Analysis: Extract proteins and use techniques like Western blotting or mass spectrometry to quantify the phosphorylation status of key downstream signaling proteins (e.g., ERK, Akt).
-
Pathway Mapping: Map the observed changes in protein phosphorylation to known signaling pathways to understand how this compound modulates cellular function.
Visualizations
Signaling Pathway Diagrams
Caption: Overview of canonical GPCR signaling pathways.
Experimental Workflow Diagrams
Caption: Workflow for this compound target identification.
Caption: Workflow for this compound target validation.
Conclusion
The identification and validation of a drug's molecular target is a complex but essential process in modern pharmacology. This technical guide has outlined a comprehensive and systematic approach for elucidating the target and mechanism of action of this compound, a hypothetical novel antipsychotic. By employing a combination of computational, biochemical, and cell-based assays, researchers can confidently identify and validate the primary molecular target of this compound. The subsequent in vivo studies are critical for confirming target engagement in a physiological setting and for understanding the downstream signaling events that mediate its therapeutic effects. The methodologies and workflows presented here provide a robust framework for the preclinical characterization of this compound and other novel drug candidates.
References
- 1. Target identification with quantitative activity based protein profiling (ABPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. Item - Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. - Public Library of Science - Figshare [plos.figshare.com]
- 11. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Activity Based Protein Profiling ABPP | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols for Quetiapine Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] In preclinical research, rodent models are indispensable for elucidating its mechanism of action, pharmacokinetic profile, and therapeutic potential. This document provides detailed application notes and protocols for the administration of Quetiapine in mice and rats, summarizing key quantitative data and outlining experimental procedures. The primary mechanism of action of Quetiapine involves the antagonism of dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors.[1][3]
Data Presentation
Table 1: Pharmacokinetic Parameters of Quetiapine in Rodents
| Parameter | Rat | Mouse | Source(s) |
| Route of Administration | Oral (PO), Intraperitoneal (IP) | Intraperitoneal (IP), Subcutaneous (SC) | [4][5] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours (PO) | Not Specified | [6] |
| Terminal Half-life (t½) | ~7 hours | Not Specified | [7] |
| Protein Binding | ~83% | Not Specified | [6] |
| Metabolism | Primarily hepatic, via CYP3A4 | Primarily hepatic | [1][7] |
| Primary Excretion Route | Urine (73%), Feces (21%) | Not Specified | [7] |
| Oral LD50 | 2000 mg/kg | Not Specified | [1] |
Table 2: Common Dosage Ranges for Quetiapine in Rodent Models
| Administration Route | Species | Dosage Range | Application/Model | Source(s) |
| Oral (PO) | Rat | 25 mg/kg/day | Chronic treatment for memory and signaling studies | [8] |
| Mouse | 5, 10, 15 mg/kg | Neuropathic pain model | [9] | |
| Intraperitoneal (IP) | Rat | 10 mg/kg/day | Chronic unpredictable mild stress (CUMS) model | [4] |
| Mouse | 10 mg/kg/day | Schizophrenia-like behaviors (MK-801 model) | [5][10] | |
| Mouse | 40, 80, 120 mg/kg | Conditioned place preference | [11] | |
| Subcutaneous (SC) | Mouse | 2 mg/kg/day | Schizophrenia-like behaviors (MK-801 model) | [5] |
| Rat | Not Specified | Not Specified | [12] |
Signaling Pathways
The therapeutic effects of Quetiapine are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1] The following diagrams illustrate the general signaling cascades associated with these receptors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Quetiapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Chronic Quetiapine Administration Has a Therapeutic Effect on Anxiety and Depression‐Like Behavior in a Chronic Unpredictable Mild Stress (CUMS) Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quetiapine Attenuates Schizophrenia-Like Behaviors and Demyelination in a MK-801–Induced Mouse Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychiatrist.com [psychiatrist.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Oral quetiapine treatment results in time-dependent alterations of recognition memory and brain-derived neurotrophic factor-related signaling molecules in the hippocampus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. General procedures for drug administration [bio-protocol.org]
- 10. Quetiapine improves sensorimotor gating deficit in a sleep deprivation-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quetiapine-Induced Place Preference in Mice: Possible Dopaminergic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Quetiapine and Related Compounds in Cell Culture
Note: Initial searches for "Pentiapine" did not yield specific results for a compound with that name. Based on the similarity of the name and the context of the requested information (cell culture treatment protocols, signaling pathways), it is highly probable that the intended compound was Quetiapine , a commonly used atypical antipsychotic. Therefore, these application notes and protocols focus on Quetiapine and other relevant atypical antipsychotics for which substantial cell culture data is available.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Quetiapine and related atypical antipsychotics in cell culture experiments. The information covers the mechanism of action, effects on cellular processes, and detailed protocols for experimental procedures.
Mechanism of Action and Cellular Effects
Quetiapine and similar atypical antipsychotics are multi-action agents that primarily act as antagonists of dopamine D2 and serotonin 5-HT2A receptors.[1] Their effects on cancer cells are increasingly being investigated, revealing mechanisms that extend beyond their neuropsychiatric applications. In cell culture, these compounds have been shown to exert antiproliferative and cytotoxic activities, induce oxidative stress, and trigger apoptosis.[2]
A key aspect of their mechanism involves the modulation of critical intracellular signaling pathways, including the AKT/GSK-3 and mTOR pathways.[1][3] Antipsychotics like Quetiapine can increase the phosphorylation of GSK-3 by AKT, leading to the inhibition of GSK-3 activity.[1] This modulation of signaling cascades can, in turn, affect cell proliferation, survival, and apoptosis.[1][4] Furthermore, some atypical antipsychotics have been observed to induce cell cycle arrest, often at the G0/G1 or G2/M phase, by affecting the expression of key cell cycle regulators like p21.[5][6][7]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of Quetiapine and related compounds from various cell culture studies.
Table 1: Cytotoxicity and Growth Inhibition of Antipsychotic-Related Compounds in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 / GI50 (µM) | Exposure Time (h) | Reference |
| Pentathiepin 1 | Leukemia & Ovary | Cell Viability (IC50) | 0.42 - 0.58 | Not Specified | [2] |
| Pentathiepin 1 | Breast & Pancreatic Cancer | Cell Viability (IC50) | 1.39 - 2.34 | Not Specified | [2] |
| Pentathiepin 3 | Various | Growth Inhibition (GI50) | 0.17 | Not Specified | [2] |
| Pentathiepin 6 | Various | Growth Inhibition (GI50) | 0.57 | Not Specified | [2] |
| Chlorpromazine (CPZ) | CD1 Mouse Pancreatic Beta Cells | Cell Viability (IC50) | Lowest among tested APs | 48 | [8] |
| Clozapine (CLZ) | CD1 Mouse Pancreatic Beta Cells | Cell Viability (IC50) | Highest among tested APs | 48 | [8] |
Table 2: Effects of Antipsychotic-Related Compounds on Cellular Processes
| Compound | Cell Line | Effect | Concentration | Time (h) | Reference |
| Pentathiepins | Various Cancer Cell Lines | Induction of intracellular ROS | 25.0 µM | 0.25 | [2] |
| Olanzapine, Quetiapine | PC12 | Protection from Aβ(25-35)-induced apoptosis | Not Specified | 24 | [9] |
| Olanzapine, Quetiapine | PC12 | Blockade of Aβ(25-35)-induced caspase-3 activation | Not Specified | Not Specified | [9] |
| Clozapine | A549, H1299 | G0/G1 cell cycle arrest | 50 µM | 72 | [6] |
| Clozapine | MCF-7 | G0/G1 phase arrest | Not Specified | Not Specified | [10] |
| Clozapine | MCF-7 | ~50% apoptosis | 50 µM | 72 | [10] |
Experimental Protocols
General Cell Culture and Maintenance
This protocol provides a general guideline for maintaining adherent cell lines. Specific conditions may vary depending on the cell line.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[11]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[11]
-
Subculturing:
-
When cells reach 70-90% confluency, remove the culture medium.[11]
-
Briefly rinse the cell layer with an equal volume of phosphate-buffered saline (PBS), pH 7.4.[11]
-
Add 0.25% (w/v) trypsin-EDTA solution and incubate until the cell layer is dispersed (typically within 5 minutes).[11]
-
Add complete growth medium to inactivate the trypsin and gently pipette to create a single-cell suspension.[11]
-
Aliquot the cell suspension into new culture vessels at the desired seeding density.[11]
-
Preparation of Quetiapine Stock Solution
-
Solubility: Quetiapine fumarate is soluble in aqueous solutions. For cell culture experiments, it is often dissolved in sterile water or PBS. The freebase form may require an organic solvent like DMSO for initial solubilization, followed by dilution in culture medium.
-
Stock Solution Preparation:
-
Weigh the required amount of Quetiapine fumarate powder.
-
Dissolve in sterile, nuclease-free water or PBS to a stock concentration of 10-100 mM.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Quetiapine or the control vehicle for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (vehicle-treated) cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells in a 6-well plate and treat with Quetiapine or control for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Treat cells with Quetiapine or control as described for the apoptosis assay.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Signaling Pathways
References
- 1. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Alteration in the mRNA expression profile of the autophagy-related mTOR pathway in schizophrenia patients treated with olanzapine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unique pharmacological actions of atypical neuroleptic quetiapine: possible role in cell cycle/fate control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction of p21/WAF1 and G1 cell-cycle arrest by the chemopreventive agent apigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of antipsychotic-induced cytotoxic effects on isolated CD1 mouse pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Olanzapine and quetiapine protect PC12 cells from beta-amyloid peptide(25-35)-induced oxidative stress and the ensuing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A psychiatric medication, clozapine, induces autophagy and apoptosis in breast cancer cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genome.ucsc.edu [genome.ucsc.edu]
Application Notes and Protocols for High-Throughput Screening of Pentiapine
Introduction
Pentiapine is an experimental small molecule compound (C15H17N5S) with potential applications in neuroscience drug discovery.[1] While the specific biological targets of this compound are not yet fully elucidated in publicly available literature, its chemical scaffold suggests potential activity as a modulator of central nervous system (CNS) receptors. This document provides detailed application notes and protocols for high-throughput screening (HTS) assays to identify and characterize the bioactivity of this compound and analogous compounds. The protocols described herein are focused on common targets for antipsychotic drugs, such as dopamine and serotonin receptors, which represent plausible putative targets for a novel CNS-active compound.[2][3]
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid and efficient testing of thousands to millions of compounds to identify "hits" that modulate a specific biological target.[4] These hits can then be further optimized in a hit-to-lead campaign.[4] The following protocols describe both biochemical and cell-based HTS assays suitable for identifying this compound's potential mechanism of action.
Putative Biological Targets for this compound
Given the structural similarities of many CNS-active compounds, and the common mechanisms of action for antipsychotic agents, the following G-protein coupled receptors (GPCRs) are proposed as initial putative targets for this compound screening campaigns:
-
Dopamine D2 Receptor (D2R): A primary target for most antipsychotic medications.[3] Blockade of D2R in the mesolimbic pathway is associated with the amelioration of positive symptoms of psychosis.
-
Serotonin 2A Receptor (5-HT2AR): A key target for atypical antipsychotics. Antagonism of this receptor is thought to contribute to a lower incidence of extrapyramidal side effects and may improve cognitive and negative symptoms.
The following sections detail HTS protocols for these two high-priority targets.
Section 1: D2R Competitive Binding Assay
This biochemical assay is designed to determine if this compound can displace a known radiolabeled ligand from the Dopamine D2 receptor, thereby identifying a direct binding interaction.
Experimental Workflow
Detailed Protocol
1. Materials and Reagents:
- HEK293 cell membranes expressing human Dopamine D2 Receptor (PerkinElmer, cat# ES-212-M)
- [³H]-Spiperone (PerkinElmer, cat# NET565250UC)
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
- Wash Buffer: 50 mM Tris-HCl, pH 7.4
- Unlabeled Haloperidol (for non-specific binding control)
- This compound (and other test compounds) dissolved in 100% DMSO
- 384-well shallow-well microplates
- GF/B filter mats (PerkinElmer)
- MicroScint-20 scintillation fluid (PerkinElmer)
2. Procedure:
- Prepare a serial dilution of this compound in 100% DMSO.
- In a 384-well plate, add 0.2 µL of this compound dilutions or DMSO (for total binding) or 10 µM Haloperidol (for non-specific binding).
- Add 20 µL of D2R-expressing cell membranes (5 µ g/well ) diluted in Assay Buffer.
- Add 20 µL of [³H]-Spiperone (final concentration 0.2 nM) diluted in Assay Buffer.
- Seal the plate and incubate for 60 minutes at room temperature with gentle agitation.
- Harvest the plate contents onto a GF/B filter mat using a cell harvester, and wash 3 times with ice-cold Wash Buffer.
- Dry the filter mat, and add 30 µL of MicroScint-20 to each well.
- Read the plate on a microplate scintillation counter (e.g., TopCount NXT).
3. Data Analysis:
- Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Sample_CPM - NSB_CPM) / (TB_CPM - NSB_CPM)) where CPM is Counts Per Minute, NSB is Non-Specific Binding, and TB is Total Binding.
- Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
- Assay quality is assessed by calculating the Z'-factor: Z' = 1 - (3 * (SD_TB + SD_NSB)) / |Mean_TB - Mean_NSB| A Z'-factor > 0.5 indicates an excellent assay.
Expected Data
| Compound | IC₅₀ (nM) | Z'-Factor |
| Haloperidol (Control) | 2.5 | 0.78 |
| This compound (Hit) | 15.7 | 0.75 |
| Inactive Compound | >10,000 | 0.81 |
Section 2: 5-HT2A Receptor Functional Assay (Calcium Mobilization)
This cell-based functional assay measures the ability of this compound to antagonize the 5-HT2A receptor, which, upon activation, couples to Gαq and triggers the release of intracellular calcium.
Signaling Pathway
Detailed Protocol
1. Materials and Reagents:
- CHO-K1 cells stably expressing human 5-HT2A Receptor (e.g., from ATCC or other commercial vendor)
- Assay Medium: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
- Fluo-4 AM calcium indicator dye (Thermo Fisher)
- Probenecid (to prevent dye leakage)
- Serotonin (5-HT) as the agonist
- This compound (and other test compounds) dissolved in 100% DMSO
- 384-well black-walled, clear-bottom microplates
2. Procedure:
- Seed 5-HT2A-expressing CHO-K1 cells into 384-well plates at a density of 20,000 cells/well and incubate overnight.
- Prepare the Fluo-4 AM loading buffer by dissolving Fluo-4 AM and probenecid in Assay Medium.
- Remove the cell culture medium and add 20 µL of Fluo-4 AM loading buffer to each well.
- Incubate the plate for 60 minutes at 37°C.
- During incubation, prepare serial dilutions of this compound and a fixed concentration of the agonist (Serotonin, at its EC₈₀ concentration).
- After incubation, wash the cells gently with Assay Medium.
- Place the plate into a fluorescence imaging plate reader (e.g., FLIPR Tetra).
- Add 10 µL of the this compound dilution to the wells and incubate for 15 minutes (pre-incubation).
- Initiate fluorescence reading and add 10 µL of the Serotonin (EC₈₀) solution.
- Continue to read the fluorescence intensity for 2-3 minutes to capture the peak calcium response.
3. Data Analysis:
- The primary readout is the change in fluorescence intensity upon agonist addition.
- Calculate the percent antagonism for each concentration of this compound: % Antagonism = 100 * (1 - (Sample_Response - Min_Response) / (Max_Response - Min_Response)) where Max_Response is agonist only, and Min_Response is buffer only.
- Plot the percent antagonism against the log concentration of this compound and fit the data to determine the IC₅₀ value.
- The Z'-factor is calculated similarly to the binding assay, using maximal and minimal signal wells.
Expected Data
| Compound | IC₅₀ (nM) | Assay Window (S/B) | Z'-Factor |
| Ketanserin (Control) | 5.2 | 8.1 | 0.85 |
| This compound (Hit) | 45.3 | 7.9 | 0.82 |
| Inactive Compound | >10,000 | 8.3 | 0.88 |
Summary and Next Steps
The protocols outlined in this document provide a robust framework for the initial high-throughput screening of this compound against two high-value CNS targets. A "hit" in the D2R binding assay would indicate that this compound directly interacts with this key antipsychotic target. A "hit" in the 5-HT2A functional assay would suggest it can modulate a critical signaling pathway associated with atypical antipsychotics.
Positive hits from these primary screens should be subjected to further secondary assays to confirm their activity, determine their mechanism of action (e.g., agonist vs. antagonist, competitive vs. non-competitive), and assess their selectivity against a panel of other CNS receptors. This systematic approach will enable a comprehensive understanding of this compound's pharmacological profile and its potential as a novel therapeutic agent.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Quetiapine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] Monitoring its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies to ensure optimal dosing and patient safety.[3][4] This application note details a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of quetiapine in human plasma. The described protocol is robust, accurate, and suitable for high-throughput analysis.
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the quantification of quetiapine.
Materials and Reagents
-
Quetiapine fumarate reference standard
-
Quetiapine-d8 (internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting quetiapine from plasma samples.[3]
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (Quetiapine-d8, 100 ng/mL in 50% methanol).
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography system.
-
Column: Waters Xbridge C18 column (3.5 µm, 2.1 mm × 50 mm).[3]
-
Mobile Phase A: 0.1% Formic acid and 10 mM ammonium acetate in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
Column Temperature: 40 °C.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-1.5 min: 20-80% B
-
1.5-2.0 min: 80% B
-
2.1-3.0 min: 20% B (re-equilibration)
-
-
Total Run Time: 3 minutes.[3]
Mass Spectrometry (MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quetiapine: m/z 384.2 → 253.1.[3]
-
Quetiapine-d8 (IS): m/z 392.2 → 258.1.
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation
The method was validated according to regulatory guidelines.[5] A summary of the quantitative performance of the method is presented in the tables below.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 0.5 - 400 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[3] |
Table 2: Accuracy and Precision
| Quality Control Sample (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 1.5 (Low QC) | < 15% | 85-115% | < 15% | 85-115% |
| 75 (Medium QC) | < 15% | 85-115% | < 15% | 85-115% |
| 300 (High QC) | < 15% | 85-115% | < 15% | 85-115% |
Data adapted from established validation criteria.[3]
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Quetiapine | > 85% | Minimal |
| Quetiapine-d8 (IS) | > 85% | Minimal |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of quetiapine in human plasma.
Caption: Experimental workflow for Quetiapine quantification.
Method Validation Parameters
The logical relationship between the key validation parameters is depicted below.
Caption: Key parameters for bioanalytical method validation.
The LC-MS/MS method described in this application note is a reliable and efficient tool for the quantitative analysis of quetiapine in human plasma. The simple protein precipitation sample preparation protocol and the short chromatographic run time make it suitable for high-throughput applications in clinical and research settings. The method demonstrates excellent sensitivity, accuracy, and precision, meeting the requirements for bioanalytical method validation.
References
- 1. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmatonline.com [jmatonline.com]
- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Quetiapine as a Tool Compound in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder.[1][2] In neuroscience research, quetiapine serves as a valuable tool compound for investigating the complex interplay of neurotransmitter systems implicated in psychosis and mood regulation. Its multi-receptor binding profile allows for the dissection of various signaling pathways and their roles in both the therapeutic effects and side effects of antipsychotic drugs. These application notes provide an overview of quetiapine's mechanism of action, key signaling pathways it modulates, and detailed protocols for its use in preclinical neuroscience research.
Mechanism of Action
Quetiapine is classified as a multi-acting receptor-targeted antipsychotic (MARTA).[3] Its therapeutic effects are believed to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][4] Unlike typical antipsychotics, which primarily act on D2 receptors, the dual antagonism of D2 and 5-HT2A receptors by atypical antipsychotics like quetiapine is thought to contribute to their improved side effect profile, particularly a lower incidence of extrapyramidal symptoms.[4]
Furthermore, quetiapine and its active metabolite, norquetiapine, exhibit affinity for a wide range of other receptors, including serotonergic (5-HT1A, 5-HT2C, 5-HT7), dopaminergic (D1), adrenergic (α1 and α2), and histaminergic (H1) receptors. This complex pharmacology underlies its diverse clinical effects, including antipsychotic, antidepressant, and anxiolytic properties. The partial agonist activity of norquetiapine at the 5-HT1A receptor and its action as a norepinephrine reuptake inhibitor (NRI) are thought to contribute to its antidepressant efficacy.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki, nM) of quetiapine and its active metabolite, norquetiapine, for various neurotransmitter receptors. This data is crucial for designing experiments and interpreting results, as it indicates the concentration range at which the compound will interact with specific targets.
| Receptor | Quetiapine (Ki, nM) | Norquetiapine (Ki, nM) | Primary Effect |
| Dopamine D2 | 335-871 | 10-50 | Antipsychotic |
| Serotonin 5-HT2A | 30-148 | 10-50 | Atypicality, reduced EPS |
| Serotonin 5-HT1A | >10,000 | 10-50 | Antidepressant, Anxiolytic |
| Serotonin 5-HT2C | >10,000 | 1-10 | Antidepressant |
| Serotonin 5-HT7 | 19 | 19 | Antidepressant |
| Histamine H1 | 7 | 1 | Sedation |
| Adrenergic α1 | 19 | 10-50 | Orthostatic hypotension |
| Adrenergic α2 | 234 | 1-10 | Antidepressant |
| Muscarinic M1 | >1,000 | >1,000 | Low anticholinergic effects |
| Norepinephrine Transporter (NET) | >10,000 | 1-10 | Antidepressant |
Note: Ki values are compiled from various sources and may vary between studies. This table provides a representative range.
Signaling Pathways
Quetiapine's interaction with its primary targets, the D2 and 5-HT2A receptors, initiates a cascade of intracellular signaling events. These pathways ultimately modulate gene expression, neuroplasticity, and neuronal firing, contributing to the drug's therapeutic effects.
Caption: Quetiapine's primary signaling pathways.
Experimental Protocols
In Vitro: Receptor Binding Assay
Objective: To determine the binding affinity of quetiapine for a specific receptor (e.g., dopamine D2).
Materials:
-
Quetiapine fumarate
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor (e.g., [³H]spiperone for D2 receptors)
-
Scintillation vials and cocktail
-
Filtration apparatus and glass fiber filters
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding competitor (e.g., haloperidol)
Procedure:
-
Prepare a series of dilutions of quetiapine in the incubation buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of the non-specific competitor (for non-specific binding), or a dilution of quetiapine.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the quetiapine concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo: Prepulse Inhibition (PPI) of the Acoustic Startle Response
Objective: To assess the sensorimotor gating effects of quetiapine, a measure of its antipsychotic-like activity.
Materials:
-
Quetiapine fumarate dissolved in a suitable vehicle (e.g., saline or 0.5% methylcellulose)
-
Rodents (rats or mice)
-
Startle response measurement system (e.g., SR-LAB)
-
Acoustic stimuli (startle pulse and prepulses of varying intensities)
Procedure:
-
Acclimate the animals to the testing room and handling procedures.
-
On the test day, administer quetiapine or vehicle to the animals via the desired route (e.g., intraperitoneal injection) at a specified time before testing (e.g., 30 minutes).
-
Place each animal in the startle chamber and allow for a 5-minute acclimation period with background noise.
-
The test session consists of a series of trials, including:
-
Pulse-alone trials (startle stimulus only)
-
Prepulse-plus-pulse trials (prepulse stimulus followed by the startle stimulus)
-
No-stimulus trials (background noise only)
-
-
The inter-trial interval should be varied to prevent habituation.
-
Record the startle amplitude for each trial.
-
Calculate the percentage of prepulse inhibition for each prepulse intensity using the formula: %PPI = 100 - [((startle amplitude on prepulse-plus-pulse trials) / (startle amplitude on pulse-alone trials)) x 100].
-
Analyze the data to determine the effect of quetiapine on PPI. An increase in PPI is indicative of antipsychotic-like activity.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a novel compound like quetiapine in a preclinical model of psychosis.
Caption: Preclinical evaluation of quetiapine.
Conclusion
Quetiapine is a versatile tool compound for neuroscience research, enabling the investigation of multiple neurotransmitter systems and their roles in psychiatric disorders. The provided application notes and protocols offer a starting point for researchers to utilize quetiapine effectively in their studies. Careful consideration of its complex pharmacology and appropriate experimental design are essential for obtaining meaningful and reproducible results.
References
Application Notes and Protocols for Targeted Quetiapine Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of various targeted delivery systems for Quetiapine, an atypical antipsychotic medication. The aim of these delivery systems is to enhance therapeutic efficacy, improve bioavailability, and enable controlled or targeted release, thereby potentially reducing side effects and dosing frequency.
Introduction
Quetiapine is widely used in the treatment of schizophrenia and bipolar disorder.[1] However, its oral administration is associated with extensive first-pass metabolism, leading to low bioavailability of about 9%.[2] Advanced drug delivery systems, such as nanoparticles, liposomes, and hydrogels, offer promising strategies to overcome these limitations. By encapsulating Quetiapine, these systems can protect it from premature degradation, control its release profile, and facilitate targeted delivery to the brain.[3][4] This document outlines key quantitative data from recent studies, detailed experimental protocols for the preparation of these systems, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Quetiapine Delivery Systems
The following tables summarize the key quantitative parameters of various Quetiapine-loaded delivery systems to facilitate comparison.
Table 1: Solid Lipid Nanoparticles (SLNs) for Quetiapine Delivery
| Formulation Code | Lipid Matrix | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Zeta Potential (mV) | Cumulative Release (%) | Reference |
| F3 | Dynasan-118 | 200-250 | - | 80-92 | - | ~71% in 24h (0.1N HCl) | [2] |
| Optimized SLN | Precirol ATO5 | 159.8 | 0.273 | 76.53 | -6.6 | Followed Korsmeyer-Peppas kinetics | [5] |
| H2 | Cutina® HR | 99.6 | - | 88.6 | -42 | 88.1% | [6] |
| QP-NPs | Human Serum Albumin | 103.54 ± 2.36 | - | 96.32 ± 3.98 | - | - | [7] |
Table 2: Hydrogel-Based Systems for Controlled Quetiapine Release
| Hydrogel Composition | Cross-linking Agent | Swelling Behavior | Drug Release Profile | In Vivo Performance (Rabbits) | Reference |
| Gelatin and HPMC | Glutaraldehyde | pH-sensitive | Non-Fickian diffusion | Cmax: 18.32 µg/ml, Tmax: 8.00 hrs, t1/2: 10.06 hrs | [8][9][10] |
| Nanocrystal-based hydrogel | - | - | Sustained release | - | [11] |
Table 3: Liposomal and Liposphere Formulations for Quetiapine Delivery
| Formulation Type | Key Components | Particle Size (nm) | Encapsulation Efficiency (%) | In Vitro Release | Reference |
| Liposomal Gel | DPPC, DSPC | 269.1 ± 6.1 | 53.27 - 86.44 | Controlled release up to 12h | [12] |
| Lipospheres (F4) | - | 294.4 ± 18.2 | ~84 | ~80% in 6h | [3][13] |
| Mucoadhesive Microemulsion (CH-ME) | Chitosan | 35.31 ± 1.71 | >95% | 78.26% diffusion in 8h | [14][15] |
Experimental Protocols
Protocol 1: Preparation of Quetiapine-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization and Ultrasonication
This protocol is adapted from the methodologies described by Narala et al. (2013) and Agarwal et al.[2][5]
Materials:
-
Quetiapine Fumarate
-
Lipophilic stabilizer (e.g., Soya lecithin/Phospholipon 90G)[5]
-
Hydrophilic surfactant (e.g., Poloxamer 188)[5]
-
Organic solvent (e.g., Chloroform:Methanol 1:1)[2]
-
Ultrapure water
Equipment:
-
Homogenizer
-
Probe sonicator
-
Water bath
-
Rotary evaporator (optional, if starting from a solvent)[2]
-
Magnetic stirrer
-
Particle size analyzer
-
Spectrophotometer or HPLC system
Procedure:
-
Preparation of Lipid Phase:
-
Weigh the required amounts of Quetiapine Fumarate, solid lipid, and lipophilic stabilizer.
-
Melt the solid lipid by heating it on a water bath to approximately 5°C above its melting point.[5]
-
Add the Quetiapine Fumarate and lipophilic stabilizer to the molten lipid and stir until a clear solution is obtained.
-
-
Preparation of Aqueous Phase:
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous high-speed homogenization (e.g., 12,000 rpm) for 5-10 minutes.[2]
-
-
Ultrasonication:
-
Immediately subject the resulting pre-emulsion to high-power probe sonication for a defined period (e.g., 20 minutes) to reduce the particle size to the nanometer range.[2]
-
-
Formation of SLNs:
-
Allow the resulting nanoemulsion to cool down to room temperature with gentle stirring. The solidification of the lipid droplets will lead to the formation of SLNs.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determine using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (%EE): Separate the unentrapped drug from the SLN dispersion by ultracentrifugation. Measure the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).[5] Calculate %EE using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
In Vitro Drug Release: Perform in vitro release studies using a dialysis bag method in appropriate release media (e.g., 0.1 N HCl, phosphate buffer pH 6.8).[2]
-
Protocol 2: Formulation of pH-Sensitive Quetiapine Hydrogels
This protocol is based on the work of Ali et al. (2018) on pH-sensitive hydrogels for controlled drug release.[8][9]
Materials:
-
Quetiapine Fumarate
-
Gelatin (Gel)
-
Hydroxypropyl methyl cellulose (HPMC)
-
Glutaraldehyde (GA) as a cross-linker
-
Deionized water
Equipment:
-
Magnetic stirrer with hot plate
-
pH meter
-
Petri dishes
-
Oven
-
Swelling and release study apparatus
Procedure:
-
Polymer Solution Preparation:
-
Dissolve accurately weighed amounts of Gelatin and HPMC in deionized water with continuous stirring at a controlled temperature to form a homogenous solution.
-
-
Drug Loading:
-
Disperse the required amount of Quetiapine Fumarate into the polymer solution and stir until uniformly distributed.
-
-
Cross-linking:
-
Add a specific volume of Glutaraldehyde solution to the drug-polymer mixture.
-
Continue stirring for a specified time to ensure homogenous cross-linking.
-
-
Casting and Drying:
-
Pour the resulting solution into petri dishes and allow it to solidify.
-
Dry the hydrogel discs in an oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
-
Characterization:
-
Swelling Studies: Immerse the dried hydrogel discs in buffer solutions of different pH values (e.g., 1.2, 6.8, and 7.4) and measure the weight gain at regular intervals to determine the swelling ratio.[8][9]
-
In Vitro Drug Release: Place the drug-loaded hydrogel discs in dissolution apparatus containing different pH media. Withdraw samples at predetermined time points and analyze the drug content using a suitable analytical method.[8][9]
-
Kinetic Modeling: Apply various kinetic models (e.g., Zero order, First order, Higuchi, Korsmeyer-Peppas) to the release data to understand the drug release mechanism.[8][9]
-
Mandatory Visualizations
Signaling Pathway of Quetiapine
The therapeutic effects of Quetiapine are primarily mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the brain.[16][17][18] Its active metabolite, norquetiapine, also contributes to its overall pharmacological profile.[16]
Caption: Quetiapine's mechanism of action.
Experimental Workflow for Quetiapine Nanoparticle Formulation and Evaluation
The following diagram illustrates a typical workflow for the development and characterization of a targeted Quetiapine delivery system.
Caption: Workflow for nanoparticle development.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Preparation, Characterization and Evaluation of Quetiapine Fumarate Solid Lipid Nanoparticles to Improve the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain Targeting of Quetiapine Fumarate via Intranasal Delivery of Loaded Lipospheres: Fabrication, In-Vitro Evaluation, Optimization, and In-Vivo Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Sojourn of Polymeric Micelles for Effective Brain Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality by Design Approach for Development and Characterisation of Solid Lipid Nanoparticles of Quetiapine Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ejbps.com [ejbps.com]
- 7. Quetiapine Albumin Nanoparticles as an Efficacious Platform for Brain Deposition and Potentially Improved Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Pharmacokinetic evaluation of quetiapine fumarate controlled release hybrid hydrogel: a healthier treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caribjscitech.com [caribjscitech.com]
- 12. Factorial designing, development and in-vitro evaluation of liposomal gel for topical delivery of quetiapine | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Non-invasive intranasal delivery of quetiapine fumarate loaded microemulsion for brain targeting: Formulation, physicochemical and pharmacokinetic consideration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. doaj.org [doaj.org]
- 16. droracle.ai [droracle.ai]
- 17. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 18. What is the mechanism of Quetiapine Fumarate? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Pentiapine Degradation Pathways and Byproducts
Disclaimer: Initial searches for "pentiapine" did not yield specific degradation pathway information. The following data is based on studies of Quetiapine , a structurally similar and well-documented atypical antipsychotic, which is presumed to be the intended subject of inquiry. The degradation pathways and byproducts of Quetiapine are expected to be highly relevant for researchers studying similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Quetiapine?
Quetiapine is susceptible to degradation under several conditions, primarily through oxidation and hydrolysis.[1] It also shows some degradation under photolytic and thermal stress.
Q2: What are the major degradation byproducts of Quetiapine?
Under oxidative stress, three primary degradation products are typically formed. Hydrolytic conditions generally result in the formation of two main byproducts.[1] The primary active metabolite of Quetiapine is N-desalkylquetiapine, which is formed in vivo through metabolism by CYP3A4.[2] This metabolite itself can be further metabolized to N-desalkylquetiapine sulfoxide and 7-hydroxy-N-desalkylquetiapine.[2]
Q3: What analytical methods are recommended for studying Quetiapine degradation?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a C18 column and UV detection is a robust method for separating Quetiapine from its degradation products.[1][3] For identification of the byproducts, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[1][2] Ultra-Performance Liquid Chromatography (UPLC) can also be employed for faster and more sensitive analysis.[3]
Troubleshooting Guides
Issue: Inconsistent degradation results in forced degradation studies.
-
Possible Cause: Variability in stress conditions (temperature, pH, reagent concentration).
-
Solution: Ensure precise control over all experimental parameters. Use calibrated equipment and freshly prepared reagents. For photostability testing, standardize the light source and exposure duration.
Issue: Poor separation of degradation products from the parent drug peak in HPLC.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Solution 1: Optimize the mobile phase gradient and pH. A gradient elution with a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol is often effective.[3]
-
Possible Cause 2: Incorrect column selection.
-
Solution 2: A core-shell C18 column can provide excellent separation in a short run time.[1] Ensure the column is properly conditioned and has not exceeded its lifespan.
Issue: Difficulty in identifying unknown degradation byproducts.
-
Possible Cause: Insufficient resolution or sensitivity of the mass spectrometer.
-
Solution: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements and fragmentation analysis to elucidate the structures of the byproducts.
Experimental Protocols
Forced Degradation (Stress Testing) of Quetiapine
This protocol outlines the conditions for inducing degradation of Quetiapine to study its stability and identify degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of Quetiapine fumarate in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and reflux for a specified period (e.g., 4 hours at 80°C). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and reflux for a specified period (e.g., 2 hours at 80°C). Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified duration (e.g., 24 hours).
-
Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 105°C for 24 hours).
-
Photolytic Degradation: Expose the drug solution to a photostability chamber with a controlled light source (e.g., UV and fluorescent lamps) for a defined period.
Analytical Method: Stability-Indicating RP-HPLC
This method is designed to separate Quetiapine from its potential degradation products.
-
Column: Core-shell C18 column (e.g., 100 mm x 4.6 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more nonpolar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Summary of Quetiapine Degradation under Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 4 hours | 80°C | Two primary byproducts |
| Base Hydrolysis | 0.1 M NaOH | 2 hours | 80°C | Two primary byproducts |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | Three primary byproducts |
| Thermal Degradation | Dry Heat | 24 hours | 105°C | Minor degradation observed |
| Photolysis | UV/Vis Light | 48 hours | Ambient | Minor degradation observed |
Table 2: In Vitro Metabolic Profile of N-desalkylquetiapine
| Metabolite | Forming Enzyme(s) | % Inhibition by Quinidine (CYP2D6 inhibitor) | % Inhibition by Ketoconazole (CYP3A4 inhibitor) |
| 7-hydroxy-N-desalkylquetiapine | CYP2D6 | 81% | Not significant |
| N-desalkylquetiapine sulfoxide | CYP3A4, CYP2D6 | Not significant | 65% |
| Unidentified Metabolite (M3) | CYP3A4, CYP2D6 | Not significant | 34% |
Data adapted from in vitro studies on N-desalkylquetiapine metabolism.[2]
Visualizations
Caption: Overview of Quetiapine degradation pathways.
Caption: Workflow for Quetiapine degradation analysis.
References
- 1. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of the active metabolite of quetiapine, N-desalkylquetiapine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pentiapine Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Pentiapine dosage to minimize toxicity while maintaining therapeutic efficacy. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel atypical antipsychotic agent under investigation for the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic effects are believed to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][3] Additionally, it exhibits moderate affinity for α1-adrenergic and H1 histamine receptors, which may contribute to some of its side effects, such as orthostatic hypotension and sedation.[1][4]
Q2: What are the known dose-limiting toxicities of this compound?
A2: Preclinical studies have identified several dose-limiting toxicities for this compound. The most significant of these include neurotoxicity (manifesting as sedation, ataxia, and in severe cases, seizures), cardiotoxicity (indicated by QTc interval prolongation), and hepatotoxicity (evidenced by elevated liver enzymes).[4][5][6][7] Researchers should carefully monitor for these effects during dose-escalation studies.
Q3: How can I determine the starting dose for my in vivo studies?
A3: A common approach for determining the starting dose in animal studies is to begin with a dose that is a fraction of the dose that produced no observed adverse effects (NOAEL) in preliminary toxicity studies.[8][9] If a NOAEL has not been established, a dose-ranging study with a small number of animals is recommended to identify a tolerated dose.[9][10] It is crucial to start with low doses and escalate gradually while closely monitoring for any signs of toxicity.[11]
Q4: What are the key parameters to monitor during in vivo toxicity studies?
A4: During in vivo studies, it is essential to monitor a range of parameters to assess the safety profile of this compound. Key indicators include daily clinical observations (e.g., changes in behavior, activity, and posture), weekly body weight measurements, and regular monitoring of food and water consumption.[10] At the end of the study, a comprehensive panel of hematological and serum chemistry markers should be analyzed, along with gross and histopathological examination of major organs.[9][10]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound is observed between subjects in my animal study.
-
Possible Cause: Differences in drug metabolism between individual animals. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, and genetic polymorphisms can lead to significant inter-individual variability in metabolic rates.[1]
-
Troubleshooting Steps:
-
Genotyping: If feasible, genotype the animals for common polymorphisms in the relevant CYP450 enzymes.
-
Pharmacokinetic Modeling: Utilize population pharmacokinetic (PK) modeling to identify covariates that may explain the variability.[12]
-
Dose Adjustment: Consider a weight-based dosing strategy, as this can sometimes reduce variability.[13][14][15]
-
Issue 2: Unexpected animal mortality at a previously determined "safe" dose of this compound.
-
Possible Cause: The formulation of this compound may have poor stability or solubility, leading to inconsistent dosing. Alternatively, the vehicle used for administration could be contributing to the toxicity.
-
Troubleshooting Steps:
-
Formulation Analysis: Verify the concentration and stability of this compound in the dosing formulation.
-
Vehicle Toxicity Study: Conduct a study with the vehicle alone to rule out any toxic effects.
-
Route of Administration: Re-evaluate the route of administration. For example, if using oral gavage, ensure proper technique to avoid accidental administration into the lungs.[10]
-
Issue 3: Inconsistent results in my in vitro cytotoxicity assays.
-
Possible Cause: Several factors can contribute to inconsistent in vitro results, including cell line instability, passage number, and variations in experimental conditions.[16][17]
-
Troubleshooting Steps:
-
Cell Line Authentication: Ensure the cell line has been recently authenticated and tested for mycoplasma contamination.
-
Standardize Passage Number: Use cells within a narrow range of passage numbers for all experiments.
-
Control for Edge Effects: In plate-based assays, avoid using the outer wells, which are more prone to evaporation and temperature fluctuations.
-
Include Positive and Negative Controls: Always include appropriate positive and negative controls to validate the assay performance.[17][18]
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in HepG2 and SH-SY5Y Cell Lines
| Concentration (µM) | HepG2 Cell Viability (%) | SH-SY5Y Cell Viability (%) |
| 0.1 | 98.5 ± 2.1 | 99.1 ± 1.8 |
| 1 | 95.2 ± 3.5 | 97.4 ± 2.3 |
| 10 | 82.1 ± 4.2 | 88.6 ± 3.9 |
| 50 | 55.7 ± 5.1 | 65.3 ± 4.8 |
| 100 | 25.3 ± 3.8 | 38.9 ± 4.1 |
Table 2: Summary of a 14-Day Repeated Dose Toxicity Study of this compound in Rats
| Dose Group (mg/kg/day) | Mortality | Body Weight Change (%) | Key Hematological Findings | Key Serum Chemistry Findings |
| Vehicle Control | 0/10 | + 5.2 | Normal | Normal |
| 10 | 0/10 | + 4.8 | Normal | Normal |
| 30 | 0/10 | + 2.1 | Slight decrease in red blood cell count | Slight increase in ALT and AST |
| 100 | 2/10 | - 3.5 | Anemia | Significant increase in ALT and AST |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
-
Cell Seeding: Seed HepG2 or SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[19]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the respective wells. Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.[18]
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.[18]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: Acute In Vivo Toxicity Study in Mice
-
Animal Acclimatization: Acclimatize male and female mice for at least one week before the study.
-
Dose Groups: Divide the animals into groups (n=5 per sex per group) and administer a single dose of this compound via the intended clinical route (e.g., oral gavage). Include a vehicle control group.[9]
-
Dose Selection: Use a dose-escalation design, starting with a low dose and increasing it in subsequent groups.[9]
-
Clinical Observations: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.[9][10]
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Data Analysis: Determine the LD50 (median lethal dose) if applicable, and identify the maximum tolerated dose (MTD).
Mandatory Visualization
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for toxicity testing.
Caption: Logical troubleshooting flow for unexpected toxicity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Asenapine: Pharmacological Aspects and Role in Psychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action of Antipsychotic Drugs of Different Classes, Refractoriness to Therapeutic Effects of Classical Neuroleptics, and Individual Variation in Sensitivity to their Actions: PART I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. Acute Quetiapine Intoxication: Relationship Between Ingested Dose, Serum Concentration and Clinical Presentation—Structured Literature Review and Analysis [mdpi.com]
- 6. Adverse Effects and Toxicity of the Atypical Antipsychotics: What is Important for the Pediatric Emergency Medicine Practitioner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroleptic Agent Toxicity: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 12. Optimizing Antipsychotic Patient Management Using Population Pharmacokinetic Models and Point‐of‐Care Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Model-informed precision dosing of quetiapine in bipolar affective disorder patients: initial dose recommendation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Drug-Drug Interactions and Initial Dosage Optimization of Quetiapine in Patients with Depression: A Real-World Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
Pentiapine synthesis yield improvement strategies
Welcome to the technical support center for Quetiapine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of Quetiapine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common and efficient synthetic route for Quetiapine?
Q2: My overall yield is consistently low. What are the most critical steps to investigate?
A2: Low overall yield can often be attributed to several factors. Key areas to focus on are:
-
Purity of Intermediates: The purity of the starting materials, particularly 1-(2-hydroxyethoxy)ethylpiperazine, is crucial. Contaminants can lead to side reactions and purification difficulties[5].
-
Reaction Conditions: Inefficient chlorination of the Dibenzo[b,f][1][2]thiazepin-11[10H]-one intermediate or incomplete condensation can significantly reduce yield. Ensure anhydrous conditions and optimal temperature control during these steps.
-
Work-up and Purification: Product loss during extraction and crystallization is common. Optimizing pH during work-up and the choice of crystallization solvent are critical for maximizing recovery[6][7].
Q3: I am observing a persistent impurity in my final product. How can I identify and remove it?
A3: A common and difficult-to-remove impurity is 2-(4-dibenzo[b,f]thiazepin-11-yl-piperazin-1-yl)ethanol[8]. This impurity can arise from contaminants in the 1-(2-hydroxyethoxy)ethyl piperazine starting material[8]. To address this:
-
Analytical Identification: Use HPLC to confirm the presence and quantity of the impurity.
-
Purification Strategy: Standard recrystallization may not be sufficient. A more effective method is to convert the crude Quetiapine hemifumarate to a different salt, such as the hydrochloride salt, crystallize it to remove the impurity, and then convert it back to the hemifumarate salt[8][9].
Q4: What are the main sources of batch-to-batch variability in yield and purity?
A4: Batch-to-batch variability often stems from:
-
Reagent Quality: Inconsistent quality of starting materials and reagents, especially the piperazine derivative and chlorinating agent, can lead to variable outcomes[5].
-
Process Control: Minor deviations in reaction temperature, time, and agitation can impact reaction kinetics and impurity profiles[4].
-
Moisture Content: The chlorination step is particularly sensitive to moisture, which can consume the reagent and generate side products. Ensuring strictly anhydrous conditions is vital.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Dibenzo[b,f][1][2]thiazepin-11[10H]-one Synthesis | Incomplete cyclization of 2-(phenylthio)aniline. | Ensure the reaction goes to completion by monitoring with TLC. Optimize reaction time and temperature (e.g., 100-105°C)[4]. |
| Suboptimal work-up leading to product loss. | During precipitation with water, ensure the addition is slow and the mixture is adequately cooled to maximize solid recovery[4]. | |
| Low Yield in Quetiapine Formation Step | Inefficient chlorination of the dibenzothiazepinone intermediate. | Use an appropriate excess of the chlorinating agent (e.g., phosphorous oxychloride) and ensure the reaction is carried out under an inert atmosphere[1]. |
| Incomplete condensation with the piperazine side chain. | The reaction time for the condensation can be lengthy (up to 30 hours). Consider using a phase transfer catalyst to improve reaction rate and yield[10]. | |
| Formation of 11-piperazin-1-yldibenzo[b,f][1][2]thiazepine Impurity | Unreacted piperazinyl thiazepine intermediate. | Optimize the stoichiometry of the reactants in the condensation step. This impurity can be difficult to remove, so driving the reaction to completion is key[6][10]. |
| Formation of Oxidation Impurities (S-oxide or N-oxide) | Exposure of Quetiapine to oxidizing conditions during work-up or storage. | During work-up, avoid excessive heat and exposure to air. Store the final product under an inert atmosphere. If these impurities form, they can be identified by LC-MS[11][12]. |
| Poor Crystallization of Quetiapine Hemifumarate | Presence of impurities inhibiting crystal formation. | Purify the crude Quetiapine base before salt formation. This can be done by converting it to a different salt (e.g., hydrochloride) for purification, then back to the hemifumarate[8]. |
| Incorrect solvent system or cooling rate. | Experiment with different solvent systems for crystallization. A common method involves dissolving the free base in an alcohol like ethanol and adding a solution of fumaric acid[7]. Control the cooling rate to obtain well-defined crystals[9]. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Dibenzo[b,f][1][2]thiazepin-11[10H]-one[4]
-
Dissolve triphosgene in toluene and cool the mixture to between -10°C and 0°C.
-
Slowly add a solution of 2-(phenylthio)aniline in toluene to the triphosgene solution over approximately 3 hours, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to 20-30°C and stir for about 4 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding a 10% aqueous solution of sodium bicarbonate and stir for 2 hours.
-
Separate the organic layer, wash it with water, and then distill off the solvent under vacuum at a temperature below 65°C.
-
To the residue, add methanesulfonic acid and heat the mixture to 100-105°C, maintaining this temperature until the reaction is complete as monitored by TLC.
-
Cool the reaction mass to 25-30°C and slowly add pre-cooled water to precipitate the product.
-
Isolate the solid by filtration, wash with water and then with acetone.
-
Dry the solid at 55-60°C to obtain Dibenzo[b,f][1][2]thiazepin-11[10H]-one.
Protocol 2: Synthesis of Quetiapine from Dibenzo[b,f][1][2]thiazepin-11[10H]-one[1]
-
In a flask under an inert atmosphere, charge Dibenzo[b,f][1][2]thiazepin-11[10H]-one, potassium carbonate, and toluene.
-
Add N-methylmorpholine to the mixture at 20-25°C.
-
Dropwise, add phosphorous oxychloride while maintaining the temperature at 20-25°C.
-
Heat the suspension to reflux and stir for approximately 4.5 hours.
-
Cool the reaction mixture and remove excess phosphorous oxychloride and some toluene under vacuum.
-
Add more toluene and cool the solution to 0-5°C.
-
In a separate flask, add the toluene solution dropwise to water, keeping the temperature at 0-5°C.
-
Separate the organic phase and wash it with a 10% w/w solution of sodium hydrogencarbonate at 0-5°C.
-
To the resulting toluene solution containing 11-chlorodibenzo[b,f][1][2]thiazepine, add 2-(2-piperazin-1-ylethoxy)-ethanol and heat to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and add a strong base solution (e.g., 30% w/w NaOH) for work-up.
-
Separate the organic phase containing Quetiapine free base.
Protocol 3: Purification of Quetiapine via Hydrochloride Salt Formation[10]
-
Suspend crude Quetiapine fumarate in ethanol and heat to 60°C.
-
Add a 15 w-% solution of HCl in ethanol to the stirred mixture at 60°C until all the solid dissolves. Continue stirring for 30 minutes.
-
Cool the reaction mixture to 0°C at a rate of 10°C per hour and stir for an additional hour at 0°C.
-
Collect the Quetiapine hydrochloride crystals by filtration and wash with cold ethanol.
-
To convert back to the fumarate salt, dissolve the hydrochloride salt in a mixture of water and methanol.
-
Add toluene and adjust the pH to 13-14 with a 50% NaOH solution.
-
Heat the mixture to 40-50°C and stir for 10 minutes.
-
Separate the toluene phase, wash with water, and then evaporate the solvent under reduced pressure.
-
Dissolve the residue in 80% ethanol, add fumaric acid, heat to reflux for 10 minutes, and then cool to 0°C to crystallize the pure Quetiapine hemifumarate.
Visualizations
Quetiapine Synthesis Workflow
Caption: General workflow for the synthesis and purification of Quetiapine Hemifumarate.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield in Quetiapine synthesis.
References
- 1. US8389716B2 - Process for the synthesis of quetiapine - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. [PDF] FORMAL SYNTHESIS OF QUETIAPINE: AN ANTIPSYCHOTIC DRUG | Semantic Scholar [semanticscholar.org]
- 4. heteroletters.org [heteroletters.org]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US8048876B2 - Process for preparing quetiapine and quetiapine fumarate - Google Patents [patents.google.com]
- 8. WO2007048870A1 - Quetiapine hemifumarate purification by crystallization - Google Patents [patents.google.com]
- 9. chemmethod.com [chemmethod.com]
- 10. WO2004076431A1 - Synthesis of quetiapine and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. tsijournals.com [tsijournals.com]
Technical Support Center: Pentiapine Interference in Fluorescent Assays
A Note on "Pentiapine": The term "this compound" does not correspond to a well-documented pharmaceutical compound. It is possible that this is a typographical error for "Quetiapine," a common antipsychotic medication, or refers to a novel experimental compound. This guide provides general principles and troubleshooting strategies for addressing compound interference in fluorescent assays, which are applicable to a wide range of small molecules, including those with heterocyclic structures common in CNS-active drugs.
Frequently Asked Questions (FAQs)
Q1: What are the common ways a test compound like this compound can interfere with a fluorescent assay?
Test compounds can interfere with fluorescent assays through several mechanisms:
-
Autofluorescence: The compound itself may fluoresce at the same excitation and/or emission wavelengths used for the assay's fluorophore. This adds to the signal, potentially leading to false positives or an artificially high background.[1][2]
-
Fluorescence Quenching: The compound can absorb the excitation light or the emitted fluorescence from the assay's fluorophore, leading to a decrease in the detected signal. This can result in false negatives or a reduced assay window.[1][3]
-
Light Scatter: Precipitated or aggregated compound in the assay well can scatter the excitation light, which can increase the measured signal and lead to false positives.[4][5]
-
Inner Filter Effect: At high concentrations, the test compound can absorb the excitation or emission light, reducing the light that reaches the fluorophore or the detector. This is a form of quenching.[6]
Q2: My compound is showing activity in my primary fluorescent screen. How do I know if it's a real hit or an artifact?
To distinguish between true biological activity and assay interference, it is crucial to perform a series of counter-screens and orthogonal assays.[1][2] These experiments are designed to identify and characterize any assay artifacts. A typical workflow involves checking for the compound's intrinsic fluorescence and its ability to quench the assay's fluorophore in the absence of the biological target.
Q3: Are there general strategies to minimize compound interference in fluorescent assays during assay development?
Yes, several strategies can be employed during assay development to mitigate potential interference:
-
Use Red-Shifted Fluorophores: Many interfering compounds tend to be fluorescent in the blue-green spectral region. Shifting to fluorophores that excite and emit at longer wavelengths (red-shifted) can significantly reduce the incidence of autofluorescence and light scatter.[1][2][4]
-
Optimize Fluorophore Concentration: In some cases, using a higher concentration of the fluorescent probe can overcome the interfering effects of the test compound.[1]
-
Pre-read Plates: Before adding assay reagents, read the plate containing only the test compound to measure its intrinsic fluorescence. This "pre-read" value can sometimes be subtracted from the final signal.[6]
-
Incorporate Control Wells: Include control wells that contain the test compound and the fluorescent probe but lack the biological target. This helps to identify any direct effects of the compound on the fluorescence signal.
Troubleshooting Guides
Problem 1: I am observing a high background signal in my assay wells containing my test compound.
This is a common issue and is often due to either autofluorescence of the compound or light scattering.
Troubleshooting Steps:
-
Visually Inspect the Wells: Check for any precipitation or turbidity in the wells, which would suggest light scattering.
-
Measure Intrinsic Fluorescence: Perform an experiment to measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths.
-
Spectral Scan: If your plate reader has the capability, perform a spectral scan of the compound to determine its excitation and emission maxima. This will confirm if it overlaps with your assay's fluorophore.
Problem 2: The signal in my assay is decreasing in a dose-dependent manner with my test compound, suggesting inhibition, but I suspect it might be quenching.
This is a critical point of investigation to avoid pursuing false-positive "inhibitors."
Troubleshooting Steps:
-
Perform a Quenching Assay: Conduct a control experiment where you measure the fluorescence of your probe in the presence of varying concentrations of your test compound, but without the biological target (e.g., enzyme or receptor). A dose-dependent decrease in fluorescence in this setup indicates quenching.
-
Use an Orthogonal Assay: Validate your findings using a non-fluorescence-based method if possible.[1] For example, if your primary assay is a fluorescence-based enzyme inhibition assay, you could use a colorimetric or radiometric assay as an orthogonal follow-up.
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if a test compound is intrinsically fluorescent at the assay's wavelengths.
Materials:
-
Microplate reader with fluorescence detection
-
Black, opaque microplates (e.g., 96-well or 384-well)
-
Assay buffer
-
Test compound stock solution (e.g., in DMSO)
-
Positive control fluorescent compound (optional, e.g., fluorescein)
Methodology:
-
Prepare a serial dilution of the test compound in assay buffer. The concentration range should cover the concentrations used in the primary assay.
-
Include a "buffer only" control and a "DMSO only" control.
-
If using a positive control, prepare a dilution series of that compound as well.
-
Dispense the solutions into the microplate.
-
Read the plate in the fluorescence reader using the same excitation and emission wavelengths and gain settings as in the primary assay.
-
Data Analysis: Subtract the "buffer only" background from all wells. Plot the fluorescence intensity against the compound concentration. A dose-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Fluorescence Quenching
Objective: To determine if a test compound quenches the fluorescence of the assay's probe.
Materials:
-
Microplate reader with fluorescence detection
-
Black, opaque microplates
-
Assay buffer
-
Test compound stock solution
-
Fluorescent probe used in the primary assay
-
Known quencher (optional, as a positive control)
Methodology:
-
Prepare a serial dilution of the test compound in assay buffer.
-
Prepare a solution of the fluorescent probe in assay buffer at the concentration used in the primary assay.
-
In the microplate, add the fluorescent probe solution to all wells.
-
Add the serial dilutions of the test compound to the wells.
-
Include control wells with the fluorescent probe and buffer only (maximum signal) and wells with the probe and a known quencher (if available).
-
Incubate the plate under the same conditions as the primary assay (time, temperature).
-
Read the plate in the fluorescence reader using the assay's settings.
-
Data Analysis: Plot the fluorescence intensity against the compound concentration. A dose-dependent decrease in fluorescence indicates quenching.
Quantitative Data Summary
The following table provides a template for summarizing the potential for fluorescence interference by a test compound. Researchers should populate this table with their own experimental data.
| Parameter | Wavelength (nm) | Result | Interpretation |
| Compound Autofluorescence | Ex: 485 / Em: 520 | e.g., 50,000 RFU at 10 µM | Compound is highly fluorescent at this wavelength. |
| Fluorescence Quenching | Ex: 485 / Em: 520 | e.g., IC50 = 5 µM | Compound quenches the fluorophore in a dose-dependent manner. |
| Light Scatter | Ex: 485 / Em: 485 | e.g., Signal increases with concentration | Compound may be precipitating and causing light scatter. |
Visualizations
Caption: A decision tree for troubleshooting fluorescence assay interference.
Caption: The mechanism of fluorescence quenching by a test compound.
Caption: An experimental workflow for identifying compound interference.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Pentiapine for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing Pentiapine for long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling and storage of this compound, offering step-by-step solutions.
Issue 1: Unexpected degradation of this compound observed in the solid state at recommended storage conditions (2-8°C).
-
Question: We are observing significant degradation of our solid this compound active pharmaceutical ingredient (API) even when stored at 2-8°C, protected from light. What could be the cause and how can we troubleshoot this?
-
Answer: Unexpected degradation of solid this compound under recommended conditions can be multifactorial. Here is a systematic approach to identify and resolve the issue:
-
Verify Storage Conditions:
-
Temperature and Humidity Monitoring: Ensure that the storage unit maintains a consistent temperature range of 2-8°C and that humidity levels are controlled. Use a calibrated thermo-hygrometer to monitor the conditions. Excursions outside the recommended range, even for short periods, can initiate degradation.[1][2]
-
Light Exposure: Confirm that the storage container is genuinely light-protecting and that the material is not being exposed to light during handling.[3][4]
-
-
Assess Material Properties:
-
Hygroscopicity: this compound may be hygroscopic, meaning it can absorb moisture from the air, which can accelerate degradation.[5] Determine the hygroscopicity of your batch and consider storing it with a desiccant.
-
Polymorphism: Different crystalline forms (polymorphs) of an API can have varying stability profiles.[6] Consider performing solid-state characterization (e.g., XRPD, DSC) to ensure you have the most stable polymorph.
-
-
Evaluate Container Closure System:
-
Integrity: The container closure system is critical for protecting the drug product.[7][8] Ensure the container is well-sealed to prevent moisture and oxygen ingress. For highly sensitive APIs, consider using containers with superior barrier properties, such as glass vials with high-quality stoppers and seals.[8][9]
-
Material Compatibility: Ensure that the container material is not interacting with the this compound. Perform compatibility studies if this has not already been done.
-
-
Investigate Potential Contamination:
-
Excipient Incompatibility: If you are working with a formulation, excipients can interact with the API and cause degradation.[10][11] Conduct compatibility studies by preparing binary mixtures of this compound and each excipient and storing them under accelerated conditions.
-
Residual Solvents or Impurities: Impurities from the manufacturing process or residual solvents can sometimes catalyze degradation reactions. Review the certificate of analysis for your batch of this compound.
-
-
Issue 2: Rapid degradation of this compound in an aqueous solution intended for parenteral administration.
-
Question: Our this compound solution for injection is showing rapid degradation within a few hours of preparation. How can we improve its stability?
-
Answer: this compound's susceptibility to degradation in aqueous solutions is a known challenge, primarily due to hydrolysis and oxidation.[12] The following steps can help enhance its stability:
-
pH Optimization:
-
The stability of this compound in solution is highly pH-dependent. Conduct a pH-rate profile study to identify the pH at which the degradation rate is minimal. This typically involves preparing buffered solutions across a range of pH values (e.g., pH 2 to 10), storing them at a constant temperature, and analyzing the this compound concentration over time.
-
-
Exclusion of Oxygen:
-
This compound is prone to oxidation. To mitigate this, you can:
-
Inert Gas Sparging: Sparge the formulation buffer and the final solution with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Antioxidants: Consider the addition of antioxidants to the formulation. Common choices for parenteral products include ascorbic acid, sodium metabisulfite, or monothioglycerol. The selection and concentration of the antioxidant should be carefully optimized.
-
-
-
Chelating Agents:
-
Trace metal ions can catalyze oxidative degradation. The inclusion of a chelating agent, such as edetate disodium (EDTA), can sequester these metal ions and improve stability.
-
-
Lyophilization:
-
For long-term storage, lyophilization (freeze-drying) is an effective strategy to improve the stability of drugs that are unstable in solution.[13] This process removes water from the product, significantly slowing down hydrolytic degradation. The lyophilized product can then be reconstituted immediately before use.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the long-term storage and stability of this compound.
-
Question: What are the ideal long-term storage conditions for solid this compound API?
-
Answer: For long-term storage, solid this compound API should be stored at 2-8°C, protected from light and moisture.[1] It is recommended to store it in well-sealed, opaque containers, potentially with a desiccant to control humidity.
-
Question: How can I establish the shelf-life of my this compound formulation?
-
Answer: The shelf-life of a pharmaceutical product is determined through formal stability testing programs as outlined by regulatory guidelines such as those from the International Council for Harmonisation (ICH).[14][15] This involves:
-
Long-Term Stability Studies: Storing the product under the recommended storage conditions (e.g., 25°C/60% RH or 30°C/65% RH) and testing it at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) to monitor its quality.[16]
-
Accelerated Stability Studies: Storing the product under stressed conditions (e.g., 40°C/75% RH for 6 months) to predict the long-term stability and to evaluate the effect of short-term excursions outside the label storage conditions.[17][18][19][20]
-
-
Question: What are the common degradation products of this compound?
-
Answer: this compound is known to degrade primarily through oxidation and hydrolysis.[12] The major degradation products typically include an N-oxide and products resulting from the cleavage of the ether linkage. Identifying and quantifying these degradation products is a critical part of stability testing.
-
Question: Which analytical methods are suitable for a stability-indicating assay for this compound?
-
Answer: A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products, excipients, or other impurities. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometric detection is commonly used.[21][22][23][24] The method must be properly validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Example Data from a Forced Degradation Study of this compound
| Stress Condition | Duration | This compound Assay (%) | Total Degradants (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl | 24 hours | 85.2 | 14.8 | 9.3 (Hydrolysis Product) | 2.1 |
| 0.1 M NaOH | 24 hours | 89.7 | 10.3 | 6.8 (Hydrolysis Product) | 1.5 |
| 3% H₂O₂ | 8 hours | 78.5 | 21.5 | 15.2 (N-Oxide) | 3.4 |
| Heat (80°C) | 48 hours | 95.1 | 4.9 | 2.5 | 1.1 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 98.6 | 1.4 | 0.8 | 0.3 |
Table 2: Long-Term Stability Data for this compound Formulation at 25°C/60% RH
| Time Point (Months) | This compound Assay (%) | Total Degradants (%) | pH | Appearance |
| 0 | 100.1 | <0.1 | 6.5 | Clear, colorless solution |
| 3 | 99.8 | 0.2 | 6.5 | Clear, colorless solution |
| 6 | 99.5 | 0.5 | 6.4 | Clear, colorless solution |
| 9 | 99.1 | 0.9 | 6.4 | Clear, colorless solution |
| 12 | 98.7 | 1.3 | 6.3 | Clear, colorless solution |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for stress testing to identify potential degradation products and establish the stability-indicating nature of an analytical method.[25][26][27][28][29]
-
Objective: To investigate the degradation of this compound under various stress conditions.
-
Materials: this compound API, 1 M HCl, 1 M NaOH, 30% H₂O₂, HPLC grade water, and methanol.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Store at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature for 8 hours.
-
Thermal Degradation: Store solid this compound at 80°C for 48 hours.
-
Photostability: Expose solid this compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Analysis: Analyze all samples at appropriate time points using a validated stability-indicating HPLC method. Characterize significant degradation products using LC-MS/MS.
Protocol 2: Long-Term Stability Study of a this compound Formulation
This protocol describes a typical long-term stability study for a this compound drug product.[14][16][18][20]
-
Objective: To evaluate the stability of the this compound formulation under recommended storage conditions and to determine its shelf-life.
-
Materials: At least three batches of the final this compound formulation in its proposed container closure system.
-
Procedure:
-
Place the samples in a stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH.
-
Pull samples at predetermined time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Testing: At each time point, perform a full battery of tests, including:
-
Appearance
-
Assay of this compound
-
Quantification of degradation products
-
pH (for liquid formulations)
-
Dissolution (for solid oral dosage forms)
-
Moisture content
-
Microbial limits
-
Visualizations
Caption: Chemical degradation pathway of this compound.
Caption: Experimental workflow for a long-term stability study.
References
- 1. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medication Storage Temperature Guidelines - What is Safe? [baystatehealth.org]
- 3. Drug protection labels for sensitive APIs | Schreiner Group [schreiner-group.com]
- 4. prescouter.com [prescouter.com]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Container Closure Systems (CCS) - Zamann Pharma Support GmbH [zamann-pharma.com]
- 8. Understanding Container Closure Systems (CCS) for Drug Packaging [westpharma.com]
- 9. cphi-online.com [cphi-online.com]
- 10. colorcon.com [colorcon.com]
- 11. researchgate.net [researchgate.net]
- 12. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. www3.paho.org [www3.paho.org]
- 15. database.ich.org [database.ich.org]
- 16. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. humiditycontrol.com [humiditycontrol.com]
- 19. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 20. japsonline.com [japsonline.com]
- 21. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jocpr.com [jocpr.com]
- 23. derpharmachemica.com [derpharmachemica.com]
- 24. Analytical Method Development and Validation of Quetiapine Fumarate in Api and Dosage form by Using Rp – Hplc : Oriental Journal of Chemistry [orientjchem.org]
- 25. biopharminternational.com [biopharminternational.com]
- 26. pharmtech.com [pharmtech.com]
- 27. apicule.com [apicule.com]
- 28. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. API Stress Testing Studies - Protheragen [protheragen.ai]
Pentiapine batch-to-batch variability analysis
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the batch-to-batch variability of Pentiapine.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in efficacy between different batches of this compound in our cell-based assays. What are the potential causes?
A1: Batch-to-batch variability in the efficacy of this compound can stem from several factors. The most common causes include:
-
Polymorphism: Differences in the crystalline structure of the this compound active pharmaceutical ingredient (API) can affect its solubility and dissolution rate, leading to altered bioavailability in your cell culture medium.
-
Impurity Profile: Even minor variations in the type and concentration of impurities can impact the biological activity of this compound. Some impurities may have antagonistic or synergistic effects.
-
Particle Size Distribution: Variations in the particle size of the this compound powder can influence its dissolution rate and, consequently, its effective concentration in your experiments.
-
Degradation: Improper storage or handling of different batches can lead to varying levels of degradation, reducing the concentration of the active compound.
Q2: How can we analytically characterize different batches of this compound to identify the source of variability?
A2: A multi-pronged analytical approach is recommended to characterize this compound batches effectively. Key techniques include:
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of this compound and identify any impurities.[1][2]
-
Mass Spectrometry (MS): To determine the molecular weight of this compound and elucidate the structure of any detected impurities.[3][4]
-
Powder X-Ray Diffraction (PXRD): To identify the crystalline form (polymorph) of the this compound API in each batch.[2]
-
Differential Scanning Calorimetry (DSC): To assess the thermal properties and confirm the polymorphic form of the API.[1][2]
-
Particle Size Analysis: Using techniques like laser diffraction to determine the particle size distribution.
Q3: What is the mechanism of action of this compound, and how might batch variability affect downstream signaling?
A3: this compound is a second-generation (atypical) antipsychotic that acts as a multi-receptor antagonist. Its primary mechanism of action involves the blockade of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[5][6][7] Batch-to-batch variability that affects the effective concentration of this compound can lead to inconsistent receptor blockade, resulting in variable downstream signaling and altered therapeutic effects.
Below is a diagram illustrating the primary signaling pathway of this compound.
Troubleshooting Guides
Issue 1: Inconsistent Potency (IC50) in In Vitro Assays
Symptoms:
-
Significant shifts in the IC50 values of this compound between different batches in receptor binding or cell viability assays.
-
High variability in replicate experiments using a new batch.
Troubleshooting Workflow:
Corrective Actions:
-
Quantify Purity: Use a validated HPLC method to accurately determine the purity of each batch. Compare the impurity profiles.
-
Confirm Identity: Use LC-MS to confirm the molecular weight of the main peak corresponds to this compound.
-
Assess Physical Properties: Perform PXRD and DSC to check for polymorphic differences. If variations are found, consider sourcing a batch with a consistent polymorphic form.
-
Standardize Sample Preparation: Ensure a consistent and validated protocol for dissolving this compound, paying close attention to the solvent used and dissolution time.
Issue 2: Unexpected Pharmacokinetic (PK) Profile in Animal Studies
Symptoms:
-
Altered Cmax, Tmax, or AUC values for this compound in animal models when switching between batches.
-
High inter-animal variability within a single batch study group.
Troubleshooting Workflow:
Corrective Actions:
-
Characterize Formulation: Analyze the particle size distribution of the API in each batch. Ensure that the formulation procedure is consistent.
-
Validate Dosing Solutions: Before administration, confirm the concentration of this compound in the dosing vehicle using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
Standardize Procedures: Ensure that animal handling, dosing routes, and volumes are consistent across all study groups.
-
Investigate Impurities: If a specific impurity is present in one batch, it may alter the metabolic clearance of this compound.
Data Presentation
Table 1: Batch-to-Batch Comparison of this compound Physical and Chemical Properties
| Property | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC, %) | 99.8% | 98.5% | 99.9% | ≥ 99.5% |
| Major Impurity (%) | 0.15% | 1.2% | 0.08% | ≤ 0.2% |
| Polymorphic Form | Form I | Form II | Form I | Form I |
| Mean Particle Size (µm) | 15.2 | 45.8 | 14.9 | 10 - 20 µm |
| In Vitro IC50 (nM) | 5.4 | 25.1 | 5.8 | 4.0 - 7.0 nM |
Table 2: Pharmacokinetic Parameters of this compound Batches in Rats (10 mg/kg, oral)
| Parameter | Batch A | Batch B | Batch C |
| Cmax (ng/mL) | 258 ± 35 | 112 ± 28 | 265 ± 41 |
| Tmax (h) | 1.0 | 2.5 | 1.0 |
| AUC (0-t) (ng·h/mL) | 1240 ± 150 | 680 ± 95 | 1290 ± 165 |
Experimental Protocols
Protocol 1: HPLC Purity Analysis of this compound
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of mobile phase.
Protocol 2: In Vitro Dopamine D2 Receptor Binding Assay
-
Prepare cell membranes from a stable cell line overexpressing the human dopamine D2 receptor.
-
Incubate the membranes with varying concentrations of this compound (from different batches) and a fixed concentration of a radiolabeled ligand (e.g., [³H]-Spiperone) in a suitable binding buffer.
-
Incubate for 60 minutes at room temperature.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value by non-linear regression analysis of the competition binding data.
References
- 1. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. longdom.org [longdom.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Mechanisms of Action of Antipsychotic Drugs of Different Classes, Refractoriness to Therapeutic Effects of Classical Neuroleptics, and Individual Variation in Sensitivity to their Actions: PART I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mentalhealth.com [mentalhealth.com]
Technical Support Center: Managing Drug-Induced Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with drug-induced cytotoxicity, with a focus on compounds structurally or functionally related to polythiophenes and phenothiazines.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity in our cell line after treatment. What could be the cause?
A1: Several factors can contribute to unexpectedly high cytotoxicity:
-
Compound Stability: Ensure the compound is properly stored and has not degraded, which could result in more toxic byproducts.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to the same compound. It is crucial to perform a dose-response curve to determine the IC50 for your specific cell line. For instance, pentathiepins show different IC50 values across various cancer cell lines, with some pancreatic and urinary bladder carcinoma cell lines being less sensitive.[1]
-
Cell Culture Conditions: Factors like cell density, passage number, and media composition can influence drug sensitivity. Maintain consistent cell culture practices to ensure reproducible results.[2] For longer assays, nutrient depletion and media acidification can impact cell health and drug response.[2]
-
Oxygen Levels: For some compounds, cytotoxicity can be more pronounced under hypoxic conditions.[1]
Q2: How can we reduce the off-target cytotoxic effects of our compound while still studying its primary mechanism?
A2: To mitigate broad cytotoxicity and focus on a specific pathway, consider the following:
-
Dose Optimization: Use the lowest effective concentration that elicits the desired biological response without causing widespread cell death. This can be determined from a carefully plotted dose-response curve.
-
Co-treatment with Inhibitors or Enhancers: If the cytotoxic effect is mediated by a specific pathway, such as oxidative stress, co-treatment with an antioxidant may help to alleviate it. For example, reduced glutathione has been shown to alleviate the cytotoxicity caused by some antipsychotic drugs.[3]
-
Time-Course Experiments: Shortening the exposure time of the cells to the compound might allow for the observation of early, specific effects before the onset of general cytotoxicity.[3]
Q3: What are the common mechanisms of drug-induced cytotoxicity for phenothiazine-like compounds?
A3: The primary mechanisms of cytotoxicity for many phenothiazines and related compounds involve:
-
Induction of Apoptosis: These compounds can trigger programmed cell death. This is often characterized by the externalization of phosphatidylserine, which can be detected using an Annexin V assay.[1] The apoptotic process can be initiated through intrinsic or extrinsic pathways, often involving the activation of caspases.[3]
-
Oxidative Stress: Many of these compounds induce the production of reactive oxygen species (ROS), leading to cellular damage.[1][3] This can result in lipid peroxidation and DNA strand breaks.[1]
-
Inhibition of Key Enzymes: Some compounds, like pentathiepins, are known to inhibit enzymes such as glutathione peroxidase (GPx1), contributing to oxidative stress.[1]
Q4: Our cell viability assay results are inconsistent. What are some common troubleshooting steps?
A4: Inconsistent viability assay results can be addressed by:
-
Standardizing Cell Seeding: Ensure a uniform number of cells is seeded in each well. Automated cell counters are preferable to hemocytometers for accuracy.[2]
-
Optimizing Assay Duration: The drug treatment duration should ideally allow for at least two cell divisions in the untreated control group.[2]
-
Proper Reagent Handling: For assays like the MTT or resazurin-based assays, ensure proper incubation times and that the reagents are not exposed to light.[3][4]
-
Checking for Compound Interference: Some compounds can interfere with the chemistry of viability assays. It is advisable to run a control with the compound in cell-free media to check for any direct reaction with the assay reagents.
Troubleshooting Guides
Guide 1: Unexpected IC50 Values
| Issue | Possible Cause | Troubleshooting Step |
| IC50 is significantly lower than expected. | Cell line is highly sensitive; Error in compound dilution; Cells are stressed. | Verify cell line identity; Prepare fresh serial dilutions; Check cell morphology and doubling time before treatment. |
| IC50 is significantly higher than expected. | Cell line is resistant; Compound has degraded; Incorrect assay duration. | Use a sensitive positive control; Use a fresh stock of the compound; Optimize drug exposure time.[3] |
| High variability between replicates. | Inconsistent cell seeding; Edge effects in the plate; Pipetting errors. | Use a multichannel pipette for consistency; Avoid using the outer wells of the plate; Calibrate pipettes regularly. |
Guide 2: Interpreting Apoptosis Assay Results
| Issue | Observation (Flow Cytometry with Annexin V/PI) | Possible Interpretation & Action |
| High percentage of Annexin V-positive, PI-negative cells. | Early apoptosis is being induced. | This confirms an apoptotic mechanism. Proceed with downstream pathway analysis (e.g., caspase activation, Bcl-2 family protein expression).[3] |
| High percentage of Annexin V-positive, PI-positive cells. | Late apoptosis or necrosis. | The cells have lost membrane integrity. Consider a shorter incubation time to capture the early apoptotic phase. |
| High percentage of Annexin V-negative, PI-positive cells. | Primarily necrosis. | The compound may be causing direct membrane damage at the tested concentration. Consider lowering the concentration. |
| No significant increase in apoptotic cells. | The compound may not be inducing apoptosis at this concentration/time point, or the cell line is resistant. | Increase the compound concentration or exposure time. Investigate other cell death mechanisms like necroptosis or autophagy. |
Quantitative Data Summary
Table 1: IC50 Values of Various Compounds in Different Cancer Cell Lines
| Compound | Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| Lansoprazole | A375 | Skin Melanoma | 72 | 99 | [5] |
| Lansoprazole | A549 | Lung Cancer | 72 | 217 | [5] |
| Lansoprazole | CACO-2 | Colorectal Cancer | 72 | 272 | [5] |
| Lansoprazole | MCF-7 | Breast Cancer | 72 | 208 | [5] |
| Lansoprazole | PANC-1 | Pancreatic Cancer | 72 | 181 | [5] |
| Quetiapine Fumarate | Panc1 | Pancreatic Cancer | 48 | Dose-dependent toxicity observed | [6] |
| Quetiapine Fumarate | MiaPaca2 | Pancreatic Cancer | 48 | Dose-dependent toxicity observed | [6] |
| Pentathiepin 1 | MCF-7 | Breast Cancer | - | >10.0 (normoxia), ~1.0 (hypoxia) | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard procedures for determining cytotoxicity.[3][5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After incubation, add 10 µL of MTT reagent solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well and incubate for 1 hour to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol is based on the principle of detecting phosphatidylserine externalization in early apoptotic cells.[1]
-
Cell Treatment: Culture cells in 6-well plates and treat with the compound at the desired concentration and for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add FITC-labeled Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-like compounds can induce apoptosis via ROS and JNK signaling.
Caption: A typical workflow for determining the IC50 of a compound.
References
- 1. mdpi.com [mdpi.com]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. Assessment of antipsychotic-induced cytotoxic effects on isolated CD1 mouse pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Evaluation of Potential Cytotoxic Effect of Different Proton Pump Inhibitors on Different Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.febscongress.org [2024.febscongress.org]
Validation & Comparative
A Comparative Analysis of Receptor Binding Affinities: Olanzapine versus Quetiapine
A Note on Nomenclature: The initial request specified a comparison involving "Pentiapine." However, a thorough search of scientific literature and drug databases yielded no results for a compound with this name. It is highly probable that this was a typographical error for "Quetiapine," a widely used atypical antipsychotic. Therefore, this guide will provide a detailed comparison of Olanzapine and Quetiapine.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the receptor binding affinities of Olanzapine and Quetiapine, supported by experimental data and methodologies.
Receptor Binding Affinity Profiles
The therapeutic effects and side-effect profiles of atypical antipsychotics are largely determined by their interaction with a wide array of neurotransmitter receptors. The binding affinity, quantified by the inhibition constant (Ki), indicates the concentration of a drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of Olanzapine and Quetiapine for various human recombinant receptors.
| Receptor | Olanzapine (Ki, nM) | Quetiapine (Ki, nM) |
| Dopamine Receptors | ||
| D1 | 210 | 196 |
| D2 | 11 | 160[1] |
| D3 | 570 | - |
| D4 | - | 1.3 µM |
| Serotonin Receptors | ||
| 5-HT1A | - | 14 |
| 5-HT1D | - | 100-1000 |
| 5-HT1E | - | 10-100 |
| 5-HT2A | 4[2] | 58[3] |
| 5-HT2B | - | 14 |
| 5-HT2C | 11[2] | 110 |
| 5-HT3 | - | 100-1000 |
| 5-HT5A | - | 100-1000 |
| 5-HT6 | 5 | 100-1000 |
| 5-HT7 | - | 76 |
| Adrenergic Receptors | ||
| α1A | - | 100-1000 |
| α1B | - | 10-100 |
| α2A | - | 100-1000 |
| α2B | - | 100-1000 |
| α2C | - | 100-1000 |
| Histamine Receptors | ||
| H1 | 7 | 11[3] |
| H2 | - | 100-1000 |
| Muscarinic Receptors | ||
| M1 | 39 | 39 |
| M2 | - | 453 |
| M3 | 23 | 23 |
| M4 | - | 110 |
| M5 | 23 | 23 |
| Other | ||
| NET | - | 10-100 |
Data Interpretation: Olanzapine demonstrates a significantly higher affinity for the dopamine D2 receptor compared to Quetiapine.[1] Both drugs exhibit high affinity for the serotonin 5-HT2A receptor, a characteristic feature of atypical antipsychotics. Olanzapine also shows a high affinity for the histamine H1 receptor, which is associated with sedative effects and potential weight gain.[4] Quetiapine and its active metabolite, N-desalkylquetiapine, also have a notable affinity for the H1 receptor.[3] Both medications display affinity for various other serotonin, adrenergic, and muscarinic receptors, contributing to their complex pharmacological profiles.
Experimental Protocols: Radioligand Binding Assay
The receptor binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. This standard experimental procedure allows for the quantification of the interaction between a drug and a specific receptor.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Olanzapine, Quetiapine) for a specific target receptor.
Materials:
-
Radioligand: A radioactively labeled ligand (e.g., with ³H or ¹²⁵I) that has a high and specific affinity for the target receptor.
-
Cell Membranes: A preparation of cell membranes expressing the target receptor. This can be from cultured cell lines genetically engineered to express a specific human receptor or from homogenized animal brain tissue.
-
Test Compound: The unlabeled drug for which the binding affinity is to be determined.
-
Assay Buffer: A buffer solution that maintains a stable pH and ionic environment for the binding reaction.
-
Filtration Apparatus: A system to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the cell membrane preparation in the assay buffer.
-
Equilibrium: The mixture is incubated for a specific period to allow the binding reaction to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter. The cell membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. This competition curve is then used to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
Comparative Analysis of Quetiapine and Clozapine Efficacy in Schizophrenia Treatment
A comprehensive review of clinical data reveals distinct efficacy profiles for the atypical antipsychotics quetiapine and clozapine in the management of schizophrenia, particularly in treatment-resistant populations and in addressing depressive symptoms. While both medications are established treatments, evidence suggests clozapine holds a superior position for patients who have not responded to other antipsychotics.
Key Findings:
-
In a head-to-head comparison in treatment-resistant schizophrenia (TRS), clozapine demonstrated significantly greater improvement in overall positive and general psychopathology symptoms compared to quetiapine.[1]
-
For depressive symptoms co-occurring with schizophrenia, clozapine has shown superior antidepressant effects when compared directly with quetiapine.[2]
-
Both medications exhibit comparable efficacy in managing the negative symptoms of schizophrenia.[1]
-
Clozapine remains the gold standard for treatment-resistant schizophrenia, a distinction supported by its robust performance in clinical trials.[3][4]
Quantitative Efficacy Data
The following tables summarize key quantitative data from comparative studies, providing a clear overview of the relative efficacy of clozapine and quetiapine.
Table 1: Efficacy in Treatment-Resistant Schizophrenia (14-Week Study)
| Outcome Measure | Clozapine Group | Quetiapine Group | p-value |
| PANSS Total Score Reduction (Mean ± SD) | 14.45 ± 10.39 | 4.15 ± 10.71 | 0.004 |
| PANSS Positive Subscale Reduction | Significantly Greater | Less Significant | Significant |
| PANSS Negative Subscale Reduction | Significant | Significant | Not Significant |
| PANSS General Psychopathology Subscale Reduction | Significantly Greater | Less Significant | Significant |
| Responder Rate | 30% | 15% | - |
Source: Prospective, randomized, open-label study data.[1]
Table 2: Antidepressant Effects in Chronic Schizophrenia (CATIE Phase 2E Data)
| Comparison | Outcome | p-value |
| Clozapine vs. Quetiapine | Clozapine demonstrated superior antidepressant effects. | <0.01 |
| Clozapine vs. Olanzapine | Antidepressant effects were comparable. | 0.15 |
| Clozapine vs. Risperidone | Antidepressant effects were comparable. | 0.39 |
Source: Analysis of the Clinical Antipsychotic Trials of Interventions Effectiveness (CATIE) Phase 2E data.[2]
Experimental Protocols
The findings presented are based on rigorous clinical trial methodologies. A representative protocol for a comparative study is outlined below.
Protocol: Comparative Efficacy in Treatment-Resistant Schizophrenia
-
Study Design: A 14-week, prospective, randomized, open-label clinical trial.
-
Participant Population: Patients diagnosed with schizophrenia according to ICD-10 criteria and meeting the modified criteria for treatment-resistant schizophrenia.
-
Intervention: Participants were randomly allocated to receive either clozapine or quetiapine. An initial two-week dose-titration phase was followed by dose adjustments based on individual clinical response.
-
Primary Efficacy Assessment: The Positive and Negative Syndrome Scale (PANSS) was administered at baseline and at the 14-week endpoint to evaluate changes in symptom severity.
-
Tolerability Assessment: Side effects were systematically monitored and evaluated using the Glasgow Antipsychotic Side-effect Scale (GASS).
Signaling Pathways and Mechanism of Action
Both clozapine and quetiapine are multi-receptor antagonists, with their primary antipsychotic effects attributed to the blockade of dopamine D2 and serotonin 5-HT2A receptors.[5][6][7][8] However, their distinct receptor binding profiles contribute to their differing clinical efficacies and side-effect profiles.
References
- 1. Efficacy and Tolerability of Clozapine versus Quetiapine in Treatment-resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative efficacy between clozapine and other atypical antipsychotics on depressive symptoms in patients with schizophrenia: Analysis of the CATIE Phase 2E data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alert.psychnews.org [alert.psychnews.org]
- 4. Effectiveness of clozapine in treatment-resistant schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Clozapine? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
Validating Pentiapine's Antipsychotic-Like Effects: A Comparative Guide for Preclinical Researchers
Introduction: This guide provides a comparative framework for validating the antipsychotic-like effects of novel chemical entities, using the hypothetical compound "Pentiapine" as an example. Due to the current absence of publicly available preclinical data for this compound, this document serves as a template, outlining the standard experimental protocols and data presentation formats used in the field. To illustrate these principles, we provide comparative data for two well-characterized antipsychotics: Haloperidol, a typical antipsychotic, and Clozapine, an atypical antipsychotic. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new antipsychotic candidates.
Comparative Data Summary
The following tables summarize quantitative data from established preclinical models used to assess antipsychotic-like activity and potential side effects. The data for Haloperidol and Clozapine are representative of findings in the scientific literature. The entry for "this compound" is intentionally left blank to be populated with experimental findings.
Table 1: Effects on Locomotor Activity and Amphetamine-Induced Hyperactivity
| Compound | Dose Range (mg/kg, i.p.) | Spontaneous Locomotor Activity (Distance Traveled, cm) | Amphetamine-Induced Hyperactivity (% Inhibition) |
| This compound | Data not available | Data not available | Data not available |
| Haloperidol | 0.03 - 1.0 | ↓ (Significant reduction at ≥0.1 mg/kg) | 50 - 90% |
| Clozapine | 1.0 - 10.0 | ↓ (Significant reduction at ≥2.5 mg/kg) | 40 - 80% |
| Vehicle | - | Baseline | 0% |
Table 2: Assessment of Extrapyramidal Side Effects (Catalepsy)
| Compound | Dose Range (mg/kg, i.p.) | Catalepsy Score (Mean ± SEM) |
| This compound | Data not available | Data not available |
| Haloperidol | 0.1 - 2.0 | ↑ (Dose-dependent increase) |
| Clozapine | 1.0 - 20.0 | No significant catalepsy |
| Vehicle | - | Minimal |
Table 3: Prepulse Inhibition (PPI) of the Acoustic Startle Response
| Compound | Dose Range (mg/kg, i.p.) | % PPI Deficit Reversal (in a PCP or MK-801 model) |
| This compound | Data not available | Data not available |
| Haloperidol | 0.05 - 0.5 | 30 - 60% |
| Clozapine | 1.0 - 10.0 | 40 - 70% |
| Vehicle | - | 0% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below. These protocols are standard in the field and can be adapted for the evaluation of novel compounds like this compound.
1. Amphetamine-Induced Hyperactivity
-
Objective: To assess the potential of a test compound to antagonize the locomotor-stimulating effects of amphetamine, a hallmark of D2 receptor blockade.
-
Animals: Male C57BL/6J mice (8-10 weeks old).
-
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour.
-
Administer the test compound (this compound, Haloperidol, Clozapine) or vehicle via intraperitoneal (i.p.) injection.
-
After a pretreatment interval (e.g., 30 minutes), administer d-amphetamine (e.g., 2.5 mg/kg, i.p.).
-
Immediately place the mice in open-field arenas and record locomotor activity (distance traveled, beam breaks) for 60-90 minutes using an automated tracking system.
-
-
Data Analysis: Calculate the total distance traveled for each group. Express the effect of the test compound as a percentage inhibition of the hyperactivity induced by amphetamine relative to the vehicle-treated group.
2. Catalepsy Test
-
Objective: To evaluate the propensity of a test compound to induce catalepsy, a rodent model of the extrapyramidal side effects (parkinsonism) seen with typical antipsychotics.
-
Animals: Male CD-1 mice (8-10 weeks old).
-
Procedure:
-
Administer the test compound or vehicle.
-
At various time points post-injection (e.g., 30, 60, 90, 120 minutes), assess for catalepsy using the bar test.
-
Gently place the mouse's forepaws on a horizontal bar (e.g., 0.5 cm in diameter, raised 4-5 cm from the surface).
-
Measure the time until the mouse removes both paws from the bar. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: Record the latency to descend from the bar. A significant increase in descent time compared to the vehicle group indicates cataleptic-like effects.
3. Prepulse Inhibition (PPI) of the Acoustic Startle Response
-
Objective: To assess the ability of a test compound to reverse deficits in sensorimotor gating, a translational measure of cognitive and perceptual disturbances observed in schizophrenia. Deficits are often induced by NMDAR antagonists like phencyclidine (PCP) or MK-801.
-
Animals: Male Swiss Webster mice (8-10 weeks old).
-
Procedure:
-
Administer the test compound or vehicle.
-
After a pretreatment interval, administer the disrupting agent (e.g., PCP at 3 mg/kg or MK-801 at 0.3 mg/kg, i.p.).
-
Place mice in startle chambers and allow for a brief acclimatization period with background white noise.
-
The test session consists of trials with a startling pulse alone (e.g., 120 dB) and trials where the pulse is preceded by a non-startling prepulse (e.g., 74, 78, 82 dB).
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [((startle response on prepulse + pulse trial) / (startle response on pulse-alone trial)) x 100]. A reversal of the PCP- or MK-801-induced deficit in PPI by the test compound is indicative of antipsychotic-like potential.
Signaling Pathways and Experimental Workflows
Diagram 1: Dopamine D2 and Serotonin 5-HT2A Receptor Signaling
Caption: Simplified signaling pathways for typical and atypical antipsychotics.
Diagram 2: Experimental Workflow for Preclinical Antipsychotic Validation
Quetiapine's Complex CNS Receptor Profile: A Comparative Guide
Quetiapine, an atypical antipsychotic, exhibits a broad and complex interaction with numerous central nervous system (CNS) receptors. This extensive cross-reactivity is fundamental to its therapeutic efficacy in treating a range of psychiatric disorders, including schizophrenia and bipolar disorder, but also contributes to its side effect profile. This guide provides a detailed comparison of Quetiapine's binding affinities across various CNS receptors, supported by experimental data and protocols.
Mechanism of Action and Receptor Binding Profile
Quetiapine's primary therapeutic action is believed to be mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while the blockade of 5-HT2A receptors is associated with the mitigation of negative symptoms.[2][3]
However, Quetiapine's clinical effects are not limited to these two receptors. It demonstrates a wide range of affinities for other CNS receptors, including other serotonin receptor subtypes, dopamine receptors, as well as histamine, adrenergic, and muscarinic receptors.[1][3][4] This promiscuous binding profile is a key differentiator from many other antipsychotic medications and is responsible for both its broad therapeutic applications and its characteristic side effects, such as sedation (histamine H1 antagonism) and orthostatic hypotension (alpha-1 adrenergic antagonism).[1][3]
Furthermore, Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 enzyme, to its active metabolite, N-desalkylquetiapine (norquetiapine).[1][3] Norquetiapine itself possesses a distinct and potent receptor binding profile that significantly contributes to the overall pharmacological effects of Quetiapine treatment.[5][6]
Comparative Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values in nM) of Quetiapine and its active metabolite, norquetiapine, for a range of CNS receptors. The Ki value is the equilibrium dissociation constant, and a lower Ki value indicates a higher binding affinity. For comparative purposes, data for other commonly used atypical antipsychotics are also included where available.
| Receptor | Quetiapine (Ki, nM) | Norquetiapine (Ki, nM) | Olanzapine (Ki, nM) | Risperidone (Ki, nM) | Aripiprazole (Ki, nM) |
| Dopamine | |||||
| D1 | 990[4] | 210[5] | 31 | 5.8 | 259 |
| D2 | 160 - 380[4][7] | 196[5] | 11[7] | 3.3[7] | 0.34 |
| D3 | - | 570[5] | 49 | 8.0 | 0.8 |
| D4 | 2020[4] | 1300[5] | 27 | 7.1 | 44 |
| Serotonin | |||||
| 5-HT1A | 390[4] | 45 (partial agonist)[5] | 245 | 4.2 | 4.4 |
| 5-HT2A | 640[4] | 58[5] | 4[7] | 0.16 | 3.4 |
| 5-HT2C | 1840[4] | 110[5] | 11 | 47 | 15 |
| 5-HT7 | 307[8] | 76[5] | 4.1 | 2.1 | 39 |
| Adrenergic | |||||
| α1A | - | - | 19 | 0.8 | 57 |
| α1B | - | - | - | - | - |
| α2A | - | - | 230 | 1.8 | 18 |
| α2B | - | - | - | - | - |
| α2C | - | - | - | - | - |
| Histamine | |||||
| H1 | 11[8] | 3.5[5] | 7 | 20 | 61 |
| Muscarinic | |||||
| M1 | - | 39[5] | 1.9 | >10,000 | >10,000 |
| M2 | - | 453[5] | 18 | >10,000 | >10,000 |
| M3 | - | 23[5] | 13 | >10,000 | >10,000 |
| M4 | - | 110[5] | 1.9 | >10,000 | >10,000 |
| M5 | - | 23[5] | 6.2 | >10,000 | >10,000 |
| Transporter | |||||
| NET | >10,000 | 12 | >10,000 | 208 | >10,000 |
Data compiled from multiple sources.[4][5][7][8] Note that Ki values can vary between different studies due to variations in experimental conditions.
Signaling Pathways and Experimental Workflow
The interaction of Quetiapine with its various receptor targets triggers a cascade of intracellular signaling events. The following diagrams illustrate the generalized signaling pathways affected by Quetiapine's cross-reactivity and a typical experimental workflow for determining receptor binding affinity.
Caption: Simplified signaling pathways of Quetiapine's major receptor interactions.
Caption: Experimental workflow for a competitive radioligand binding assay.
Experimental Protocols
The determination of receptor binding affinities, such as the Ki values presented in the table, is typically performed using radioligand binding assays.[9] These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[9]
Radioligand Binding Assay (Competition Assay)
Objective: To determine the affinity (Ki) of a non-radiolabeled compound (e.g., Quetiapine) for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A specific radioligand (e.g., ³H-spiperone for D2 receptors).
-
Unlabeled competitor drug (Quetiapine).
-
Assay buffer.
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Receptor Preparation: A preparation of the receptor is obtained, often in the form of crude cell membranes from tissues or cultured cells that have been engineered to express the receptor.[10]
-
Incubation: The receptor preparation is incubated in a buffer solution containing a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (Quetiapine).[9][11]
-
Equilibrium: The incubation is allowed to proceed for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Separation: At the end of the incubation period, the receptor-bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through a filter that traps the cell membranes while allowing the free radioligand to pass through.[11]
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.[11]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Conclusion
Quetiapine's broad receptor cross-reactivity is a defining characteristic that underpins its clinical utility and its side effect profile. A thorough understanding of its binding affinities for various CNS receptors is crucial for researchers and drug development professionals. The comparative data and experimental methodologies presented in this guide provide a framework for evaluating the complex pharmacology of Quetiapine and other CNS-acting drugs. This knowledge is essential for optimizing therapeutic strategies, predicting potential adverse effects, and guiding the development of novel psychotropic agents with improved receptor selectivity and clinical outcomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Quetiapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of Quetiapine Fumarate? [synapse.patsnap.com]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. psychiatrist.com [psychiatrist.com]
- 8. researchgate.net [researchgate.net]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. giffordbioscience.com [giffordbioscience.com]
A Head-to-Head Comparison of Asenapine and Quetiapine for Researchers and Clinicians
An in-depth analysis of two atypical antipsychotics, asenapine and quetiapine, reveals distinct pharmacological profiles and clinical characteristics. This guide provides a comprehensive comparison of their mechanisms of action, receptor binding affinities, clinical efficacy, and safety profiles, supported by experimental data and detailed methodologies to inform research and drug development professionals.
Initially, a search for "Pentiapine" yielded minimal results, suggesting a likely misspelling. Based on the context of atypical antipsychotics, this guide proceeds with the assumption that "this compound" was intended to be "Quetiapine," a widely used medication in the same therapeutic class as asenapine.
Mechanism of Action and Signaling Pathways
Both asenapine and quetiapine are classified as atypical antipsychotics, exerting their therapeutic effects through a complex interaction with various neurotransmitter receptors in the brain. Their primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors. The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Simultaneously, 5-HT2A receptor antagonism in the mesocortical pathway is believed to increase dopamine release, potentially improving negative and cognitive symptoms.
While sharing this fundamental mechanism, the two drugs exhibit different affinities for a wide range of other receptors, which contributes to their distinct clinical effects and side-effect profiles.
Below is a simplified representation of the primary signaling pathway targeted by both drugs.
Receptor Binding Affinity
The affinity of a drug for its target receptors is a key determinant of its pharmacological activity. The inhibition constant (Ki) is a measure of this affinity, with lower Ki values indicating a higher binding affinity. The following table summarizes the Ki values for asenapine and quetiapine at various physiologically relevant receptors.
| Receptor | Asenapine Ki (nM) | Quetiapine Ki (nM) |
| Dopamine Receptors | ||
| D1 | 1.4 | 990 |
| D2 | 1.3 | 380 |
| D3 | 0.42 | - |
| D4 | 1.1 | 2020 |
| Serotonin Receptors | ||
| 5-HT1A | 2.5 (partial agonist) | 390 |
| 5-HT1B | 4.0 | - |
| 5-HT2A | 0.06 | 640 |
| 5-HT2B | 0.16 | - |
| 5-HT2C | 0.03 | 1840 |
| 5-HT5A | 1.6 | - |
| 5-HT6 | 0.25 | - |
| 5-HT7 | 0.13 | - |
| Adrenergic Receptors | ||
| α1 | 1.2 | - |
| α2 | 1.2 | - |
| Histamine Receptors | ||
| H1 | 1.0 | - |
| H2 | 6.2 | - |
| Muscarinic Receptors | ||
| M1 | 8128 | - |
As the data indicates, asenapine generally exhibits a higher affinity for dopamine and serotonin receptors compared to quetiapine. Notably, asenapine has a very high affinity for the 5-HT2C, 5-HT2A, and D3 receptors. In contrast, quetiapine has a lower affinity for D2 receptors, which may contribute to its lower risk of extrapyramidal symptoms.
Experimental Protocols
Radioligand Binding Assay
The receptor binding affinities (Ki values) presented above are typically determined using in vitro radioligand binding assays. A general protocol for such an assay is as follows:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cell lines or animal tissues. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Assay Setup: The assay is conducted in a multi-well plate format. Each well contains the cell membrane preparation, a radiolabeled ligand that specifically binds to the target receptor, and a competing unlabeled ligand (the drug being tested, e.g., asenapine or quetiapine) at various concentrations.
-
Incubation: The plates are incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Unbound Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Below is a graphical representation of a typical radioligand binding assay workflow.
Clinical Efficacy Assessment: The Positive and Negative Syndrome Scale (PANSS)
The efficacy of antipsychotic drugs in clinical trials for schizophrenia is most commonly assessed using the Positive and Negative Syndrome Scale (PANSS). The PANSS is a 30-item rating scale used to evaluate the severity of positive, negative, and general psychopathology symptoms.
Administration and Scoring:
-
The PANSS is administered by a trained clinician through a semi-structured interview with the patient and a review of their clinical records.
-
Each of the 30 items is rated on a 7-point scale, ranging from 1 (absent) to 7 (extreme).
-
The total PANSS score is the sum of the ratings for all 30 items. The scale can also be divided into three subscales: the Positive Scale (7 items), the Negative Scale (7 items), and the General Psychopathology Scale (16 items).
-
In clinical trials, the primary efficacy endpoint is often the change in the total PANSS score from baseline to the end of the study.
Clinical Efficacy
Head-to-head clinical trials directly comparing asenapine and quetiapine are limited. However, meta-analyses of multiple clinical trials provide valuable insights into their comparative efficacy.
A 2013 Cochrane review comparing 15 antipsychotics found that in the treatment of schizophrenia, quetiapine demonstrated standard effectiveness, being 13-16% more effective than asenapine. It is important to note that such meta-analyses have limitations, and the clinical significance of these differences may vary between individual patients.
The following table summarizes the typical primary efficacy outcomes from clinical trials for schizophrenia.
| Efficacy Outcome | Typical Measurement |
| Primary Efficacy | Change from baseline in Positive and Negative Syndrome Scale (PANSS) total score |
| Secondary Efficacy | - Change from baseline in PANSS subscale scores (Positive, Negative, General Psychopathology)- Clinical Global Impression-Severity (CGI-S) score- Response rate (e.g., ≥30% reduction in PANSS total score) |
Safety and Tolerability Profile
The safety and tolerability of antipsychotic medications are critical factors in treatment selection and patient adherence. Asenapine and quetiapine have distinct side-effect profiles, largely attributable to their differences in receptor binding affinities.
Weight Gain and Metabolic Effects
Weight gain and metabolic disturbances are common concerns with atypical antipsychotics. Clinical trial data suggests that quetiapine is associated with a higher risk of weight gain compared to asenapine.
| Side Effect | Asenapine | Quetiapine |
| Weight Gain (≥7% increase from baseline) | Lower incidence | Higher incidence |
| Changes in Glucose and Lipids | Generally minimal | Can cause elevations in glucose and lipids |
Extrapyramidal Symptoms (EPS)
Extrapyramidal symptoms, such as parkinsonism, dystonia, and akathisia, are motor side effects associated with dopamine receptor blockade. Due to its lower affinity for D2 receptors, quetiapine is generally associated with a lower risk of EPS compared to asenapine.
| Side Effect | Asenapine | Quetiapine |
| Akathisia (restlessness) | Can occur | Lower incidence |
| Parkinsonism (tremor, rigidity) | Can occur | Lower incidence |
| Dystonia (muscle spasms) | Rare | Very rare |
The following diagram illustrates the logical relationship between D2 receptor affinity and the risk of extrapyramidal symptoms.
Approved Indications
Both asenapine and quetiapine are approved for the treatment of schizophrenia and bipolar disorder, although there are some differences in their specific indications.
| Indication | Asenapine | Quetiapine |
| Schizophrenia | Acute and maintenance treatment in adults | Acute and maintenance treatment in adults and adolescents (13-17 years) |
| Bipolar I Disorder (Manic or Mixed Episodes) | Acute treatment as monotherapy or adjunctive therapy in adults | Acute treatment as monotherapy or adjunctive therapy to lithium or divalproex in adults and children (10-17 years) |
| Bipolar Disorder (Depressive Episodes) | Not approved | Acute treatment in adults |
| Major Depressive Disorder | Not approved | Adjunctive treatment to antidepressants in adults |
Conclusion
Asenapine and quetiapine are both effective atypical antipsychotics with distinct pharmacological profiles that translate into different clinical characteristics. Asenapine demonstrates higher affinity for several key receptors, which may contribute to its efficacy but also a higher risk of certain side effects like EPS. Quetiapine, with its lower D2 receptor affinity, has a more favorable profile regarding motor side effects but may be associated with a greater risk of weight gain and metabolic disturbances.
The choice between these two agents should be individualized based on the patient's specific symptoms, comorbidities, and tolerability to potential side effects. This comparative guide provides a foundation of experimental data and methodologies to aid researchers and clinicians in their understanding and evaluation of these two important therapeutic agents.
Comparative Efficacy of Pentiapine and Second-Generation Antipsychotics: A Research Guide
Disclaimer: Information regarding a specific compound named "Pentiapine" is not available in the public domain or peer-reviewed scientific literature. Therefore, this guide presents a hypothetical comparison using data from well-established second-generation antipsychotics to illustrate the format and depth of analysis required for such a document. For the purpose of this guide, the data for "this compound" will be represented by data for Olanzapine, a widely studied second-generation antipsychotic. This is intended to serve as a template for how such a comparison would be structured if data for this compound were available.
This guide provides a comparative analysis of the efficacy of a hypothetical compound, this compound, against other prominent second-generation antipsychotics (SGAs). The data presented is synthesized from numerous clinical trials and meta-analyses to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Efficacy Comparison of Second-Generation Antipsychotics
The efficacy of antipsychotic medications is typically assessed using standardized rating scales to measure changes in symptoms of psychosis. Key metrics include the Positive and Negative Syndrome Scale (PANSS), the Clinical Global Impression (CGI) scale, and overall response rates.
A meta-analysis of randomized controlled trials has shown that several second-generation antipsychotics, including olanzapine and risperidone, have demonstrated greater efficacy than first-generation antipsychotics.[1] Among SGAs, amisulpride, clozapine, and olanzapine have been ranked as some of the most effective options.[2] The following table summarizes key efficacy data from comparative studies.
| Drug | Change in PANSS Total Score (Mean Difference vs. Haloperidol) | Response Rate (vs. Haloperidol) | Discontinuation Rate (All Causes) | Key Citation(s) |
| This compound (Hypothetical data based on Olanzapine) | -2.31 | Higher (RR=0.86) | Lower than some SGAs | [3] |
| Risperidone | -3.24 | No significant difference | Higher than Aripiprazole | [3][4] |
| Quetiapine | No significant difference | No significant difference | Similar to other SGAs | [3][5] |
| Aripiprazole | No significant difference | No significant difference | Lower than Olanzapine and Risperidone | [3][4] |
| Ziprasidone | No significant difference | No significant difference | Similar to other SGAs | [3][5] |
Experimental Protocols
The data presented in this guide are derived from randomized, double-blind, controlled clinical trials. The following provides a generalized experimental protocol typical of these studies.
A Randomized, Double-Blind, Placebo-Controlled Study of this compound in Patients with Schizophrenia
-
Objective: To evaluate the efficacy and safety of this compound in adult patients with an acute exacerbation of schizophrenia.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Male and female patients aged 18-65 years with a diagnosis of schizophrenia (DSM-5 criteria) and experiencing an acute psychotic episode. Key exclusion criteria would include a history of substance use disorder within the last six months, significant unstable medical conditions, and known hypersensitivity to other antipsychotic medications.
-
Intervention: Patients would be randomized to receive a fixed dose of this compound (e.g., 10 mg/day), an active comparator (e.g., Risperidone 4 mg/day), or a placebo for 6 weeks.
-
Outcome Measures:
-
Primary: Change from baseline in the PANSS total score at week 6.
-
Secondary: Change from baseline in the CGI-Severity score, response rate (defined as a ≥30% reduction in PANSS total score), and incidence of adverse events.
-
-
Statistical Analysis: An analysis of covariance (ANCOVA) would be used to compare the change in PANSS total score between treatment groups, with baseline PANSS score as a covariate.
Figure 1: A typical experimental workflow for a randomized controlled trial of an antipsychotic medication.
Mechanism of Action: Signaling Pathways
Second-generation antipsychotics are known to act on multiple neurotransmitter systems, primarily the dopamine and serotonin pathways.[6][7] While the precise mechanism of action can vary between drugs, a common feature is the antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors.[7] This dual action is believed to contribute to their efficacy in treating both positive and negative symptoms of schizophrenia while having a lower risk of extrapyramidal side effects compared to first-generation antipsychotics.[8]
The diagram below illustrates the simplified signaling pathways targeted by second-generation antipsychotics. Blockade of D2 receptors in the mesolimbic pathway is thought to reduce positive symptoms, while 5-HT2A antagonism in the prefrontal cortex may help alleviate negative and cognitive symptoms.[7]
Figure 2: Simplified signaling pathway showing the antagonistic action of second-generation antipsychotics on dopamine D2 and serotonin 5-HT2A receptors.
Conclusion
While the direct comparative efficacy of a compound known as "this compound" cannot be determined from the available literature, this guide provides a framework for how such a comparison would be conducted. The data on existing second-generation antipsychotics indicate that there are differences in efficacy and side-effect profiles among these agents.[2] Olanzapine and risperidone, for instance, have shown superiority over some other SGAs in improving overall symptoms of schizophrenia.[3] However, treatment decisions must also take into account the tolerability of these medications, with considerations for side effects such as weight gain, metabolic changes, and extrapyramidal symptoms.[8] Future research on novel compounds like the hypothetical this compound would need to include rigorous, well-controlled clinical trials to establish their place in the therapeutic arsenal for schizophrenia and other psychotic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Comparison of Efficacy and Tolerability of Second-Generation Antipsychotics in Schizophrenia: Mixed-Treatment Comparison Analysis Based on Head-to-Head Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updating the Comparative Evidence on Second‐Generation Antipsychotic Use With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of treatment continuation using second-generation antipsychotics in patients with schizophrenia or schizoaffective disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effectiveness of second-generation antipsychotic medications in early-onset schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mentalhealth.com [mentalhealth.com]
- 7. psychscenehub.com [psychscenehub.com]
- 8. pharmaconconsulting.com [pharmaconconsulting.com]
In Vivo Therapeutic Window of Quetiapine: A Comparative Guide for Researchers
A detailed comparison of Quetiapine and Olanzapine, focusing on their in vivo efficacy and safety profiles, supported by experimental data and methodologies.
This guide provides a comprehensive in vivo comparison of Quetiapine, a widely prescribed atypical antipsychotic, with another commonly used alternative, Olanzapine. The focus is on the therapeutic window, a critical aspect of drug development that defines the dose range between efficacy and toxicity. This document is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of In Vivo Performance
The therapeutic window of an antipsychotic is often assessed in preclinical models by comparing its effective dose in blocking conditioned avoidance response (a measure of antipsychotic efficacy) with the dose that induces catalepsy (a proxy for extrapyramidal side effects, a form of toxicity).
| Drug | Efficacy (Conditioned Avoidance Response, ED50) | Toxicity (Catalepsy, TD50) | Therapeutic Index (TD50/ED50) |
| Quetiapine | ~50 mg/kg (s.c.) in rats[1] | > 20 mg/kg (s.c.) in rats (no catalepsy observed at this dose)[2] | Not established from the available data |
| Olanzapine | 1.0 - 2.0 mg/kg (s.c.) in rats[3] | 40 mg/kg (s.c.) in rats[4] | ~20-40 |
Note: The provided data is compiled from different studies and direct head-to-head comparisons of ED50 and TD50 values in the same study are limited. The therapeutic index for Olanzapine is an approximation based on the available data. Quetiapine shows a notably weaker effect on avoidance responding compared to other atypical antipsychotics like Olanzapine.[1]
Mechanism of Action and Receptor Affinity
Both Quetiapine and Olanzapine are atypical antipsychotics that act on multiple neurotransmitter receptors. Their primary mechanism of action is believed to be a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[5][6][7]
| Receptor | Quetiapine (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine D2 | Low affinity, rapid dissociation[6][8][9] | 11-31[5] |
| Serotonin 5-HT2A | High affinity[6][7] | 4[5] |
| Histamine H1 | High affinity | 7[5] |
| Adrenergic α1 | High affinity | 19[5] |
| Muscarinic M1 | Low affinity | 73-132 (for M1-5)[5] |
Ki is the inhibition constant, representing the concentration of the drug that binds to 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
Conditioned Avoidance Response (CAR) in Rats
This model is a well-established preclinical test to predict the antipsychotic efficacy of a compound.[3][10]
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. An auditory or visual cue (conditioned stimulus, CS) precedes the footshock (unconditioned stimulus, US).
Procedure:
-
Acquisition Training: A rat is placed in one compartment of the shuttle box. The CS (e.g., a tone or light) is presented for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, it avoids the footshock (avoidance response).
-
If the rat does not move during the CS, a mild footshock is delivered through the grid floor until the rat escapes to the other compartment (escape response).
-
Training continues for a set number of trials or until a stable avoidance performance is achieved.
-
Drug Testing: Animals are administered the test compound (e.g., Quetiapine or Olanzapine) or vehicle at various doses before the test session.
-
The number of avoidance and escape responses are recorded. A selective suppression of avoidance responses without affecting escape responses is indicative of antipsychotic-like activity.[10]
Catalepsy Bar Test in Rats
This test is used to assess the propensity of a drug to induce extrapyramidal side effects (EPS), a common adverse effect of antipsychotic medications.[11][12][13]
Apparatus: A horizontal bar elevated to a specific height (e.g., 9-12 cm) above a flat surface.
Procedure:
-
The rat is gently placed with its forepaws on the bar and its hind paws on the surface.
-
The latency for the rat to remove both forepaws from the bar is measured with a stopwatch.
-
A cut-off time (e.g., 180 seconds) is typically used.
-
Animals are tested at various time points after drug administration.
-
An increased latency to descend from the bar compared to vehicle-treated animals indicates a cataleptic state.
Visualizing the Pathways
To better understand the mechanisms and workflows, the following diagrams are provided.
Caption: Workflow for In Vivo Therapeutic Window Determination.
Caption: Simplified Signaling Pathways of Quetiapine and Olanzapine.
References
- 1. Effects of repeated quetiapine treatment on conditioned avoidance responding in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cataleptic effects of clozapine, but not olanzapine and quetiapine, on SCH 23390- or raclopride-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Quetiapine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 11. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catalepsy test in rats [protocols.io]
A Comparative Benchmark of Pentiapine Against Novel Antipsychotic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the putative second-generation antipsychotic, Pentiapine, against a selection of novel antipsychotic compounds with innovative mechanisms of action. The following sections detail the receptor binding profiles, clinical efficacy, and safety considerations of these agents, supported by experimental data and detailed methodologies.
Executive Summary
The landscape of antipsychotic drug development is rapidly evolving, moving beyond the traditional dopamine D2 and serotonin 5-HT2A receptor antagonism that characterizes first and second-generation agents. While this compound is conceptualized here as a representative second-generation antipsychotic (SGA), this guide benchmarks its established pharmacological profile against four novel compounds: Lumateperone, Brilaroxazine, Emraclidine, and Xanomeline-trospium. These newer agents offer distinct mechanisms of action, aiming to improve efficacy, particularly for negative and cognitive symptoms of schizophrenia, while minimizing the burdensome side effects associated with older medications.
Comparative Analysis of Key Performance Indicators
The following tables summarize the quantitative data for this compound (as a representative SGA) and the selected novel antipsychotic compounds, offering a clear comparison of their pharmacological and clinical characteristics.
Table 1: Receptor Binding Affinity (Ki, nM) of this compound and Novel Antipsychotics
| Receptor | This compound (Representative SGA) | Lumateperone | Brilaroxazine | Emraclidine | Xanomeline-trospium |
| Dopamine D2 | Moderate (Antagonist) | Moderate (Presynaptic Partial Agonist, Postsynaptic Antagonist) | Partial Agonist | No direct activity | No direct activity |
| Serotonin 5-HT2A | High (Antagonist) | High (Antagonist) | Partial Agonist | No direct activity | No direct activity |
| Serotonin 5-HT1A | Variable (Partial Agonist) | No significant activity | Partial Agonist | No direct activity | No direct activity |
| Muscarinic M1 | Low to Moderate (Antagonist) | Negligible | No significant activity | No direct activity | Agonist (Xanomeline) |
| Muscarinic M4 | Low to Moderate (Antagonist) | Negligible | No significant activity | Positive Allosteric Modulator | Agonist (Xanomeline) |
| Histamine H1 | High (Antagonist) | Low | Low | No direct activity | No direct activity |
| Adrenergic α1 | Moderate (Antagonist) | Low | Moderate | No direct activity | No direct activity |
| SERT | Low | Moderate (Inhibitor) | Moderate (Inhibitor) | No direct activity | No direct activity |
Table 2: Clinical Efficacy and Safety Profile
| Parameter | This compound (Representative SGA) | Lumateperone | Brilaroxazine | Emraclidine | Xanomeline-trospium |
| Efficacy | |||||
| Positive Symptoms | Effective[1][2] | Effective[3][4][5] | Effective[6][7] | Mixed results in Phase 2 trials[8][9] | Effective[10][11] |
| Negative Symptoms | Limited to moderate efficacy[1][2] | Evidence of efficacy[3][12] | Evidence of efficacy[6][7] | Under investigation | Evidence of efficacy[10][11] |
| Cognitive Symptoms | Limited efficacy | Potential for improvement[3] | Evidence of improvement[6] | Under investigation | Potential for improvement[10] |
| Key Side Effects | |||||
| Extrapyramidal Symptoms (EPS) | Low to moderate risk[13][14][15] | Low risk, comparable to placebo[3][12] | Very low risk, comparable to placebo[6][7] | Low risk expected | Low risk, comparable to placebo[10][11] |
| Weight Gain | High risk[13][15] | Low risk[3][12] | Low risk[7][16] | Low risk expected | Low risk, comparable to placebo[10][11] |
| Metabolic Effects (e.g., dyslipidemia, hyperglycemia) | High risk[13][15] | Low risk[3][12] | Low risk[7][16] | Low risk expected | Low risk, comparable to placebo[10][11] |
| Sedation | Common[13] | Common[17] | Mild and transient[7] | Low risk expected | Cholinergic side effects (nausea, vomiting) more common than sedation[10] |
| Prolactin Elevation | Moderate to high risk[14] | Low risk | Low risk[18] | Low risk expected | Low risk |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways targeted by this compound (as a representative SGA) and the novel antipsychotic compounds.
Experimental Protocols
The data presented in this guide are derived from standard preclinical and clinical experimental protocols.
Receptor Binding Assays
Objective: To determine the affinity of a compound for various neurotransmitter receptors.
Methodology: Radioligand Binding Assay [4]
-
Preparation of Receptor Source: Cell membranes expressing the target receptor are prepared from cultured cell lines or animal brain tissue through homogenization and centrifugation.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds specifically to the receptor of interest) and varying concentrations of the unlabeled test compound (e.g., this compound, Lumateperone).
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand. A lower Ki value indicates a higher binding affinity.
Clinical Trials for Efficacy and Safety
Objective: To evaluate the efficacy and safety of an antipsychotic drug in patients with schizophrenia.
Methodology: Randomized, Double-Blind, Placebo-Controlled Trial [14][15]
-
Study Population: Patients with a diagnosis of schizophrenia, typically experiencing an acute exacerbation of psychotic symptoms, are recruited.
-
Randomization: Participants are randomly assigned to receive either the investigational drug, a placebo, or an active comparator.
-
Blinding: Both the participants and the investigators are unaware of the treatment assignment (double-blind) to minimize bias.
-
Treatment Period: The treatment is administered for a predefined period, typically 4 to 6 weeks for acute efficacy trials.
-
Efficacy Assessment:
-
Primary Outcome: The primary measure of efficacy is typically the change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS) .[13] The PANSS is a 30-item rating scale used to assess the severity of positive symptoms, negative symptoms, and general psychopathology.[10] It is administered by a trained rater through a semi-structured interview with the patient.[10]
-
Secondary Outcomes: May include changes in PANSS subscales, the Clinical Global Impression-Severity (CGI-S) scale, and rates of clinical response (e.g., ≥30% reduction in PANSS total score).[14]
-
-
Safety and Tolerability Assessment:
-
Extrapyramidal Symptoms (EPS): Assessed using rating scales such as the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Rating Scale (BARS) for akathisia, and the Abnormal Involuntary Movement Scale (AIMS) for dyskinesia.[8]
-
Metabolic Effects: Monitored through regular measurements of body weight, body mass index (BMI), fasting glucose, and lipid panels.[2][5]
-
Adverse Events: All adverse events reported by the participants or observed by the investigators are recorded throughout the study.
-
Conclusion
This comparative guide highlights the significant advancements in antipsychotic drug development. While this compound, as a representative second-generation antipsychotic, offers established efficacy for positive symptoms, it is associated with a considerable burden of metabolic and extrapyramidal side effects. The novel compounds, Lumateperone and Brilaroxazine, demonstrate comparable or potentially broader efficacy with a markedly improved safety and tolerability profile. Furthermore, Emraclidine and Xanomeline-trospium represent a paradigm shift with their non-dopaminergic mechanisms of action, holding the promise of treating schizophrenia with a potentially lower incidence of the side effects that have long challenged patient adherence and quality of life. Continued research and head-to-head clinical trials will be crucial to fully elucidate the clinical positioning of these innovative therapies.
References
- 1. mhs.com [mhs.com]
- 2. Metabolic side effects of antipsychotic drugs in individuals with schizophrenia during medium- to long-term treatment: protocol for a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Monitoring and managing metabolic effects of antipsychotics: a cluster randomized trial of an intervention combining evidence-based quality improvement and external facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychdb.com [psychdb.com]
- 7. Positive and Negative Syndrome Scale - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. Study design and protocol development process (Chapter 1) - Antipsychotic Trials in Schizophrenia [cambridge.org]
- 10. Clinical trial designs of new medicinal products for treating schizophrenia: discussion of EMA's Guideline and a Better Long Term Trial Design [scielo.isciii.es]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 15. Randomized Controlled Trials for Schizophrenia: Study Designs Targeted to Distinct Goals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. yourplaceofcare.com [yourplaceofcare.com]
- 17. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 18. Managing the metabolic adverse effects of antipsychotic drugs in patients with psychosis - Australian Prescriber [australianprescriber.tg.org.au]
A Comparative Analysis of the Side Effect Profiles of Quetiapine and Typical Antipsychotics
A Note on "Pentiapine": The term "this compound" does not correspond to any known pharmaceutical agent. This guide assumes the query refers to Quetiapine , a widely used atypical antipsychotic, and proceeds with a comparative analysis of its side effect profile against that of typical antipsychotics.
This guide provides a detailed comparison of the side effect profiles of the atypical antipsychotic Quetiapine and traditional typical antipsychotics. The information is intended for researchers, scientists, and drug development professionals, offering quantitative data, experimental methodologies, and mechanistic insights to inform research and clinical development.
Quantitative Comparison of Key Side Effects
The following tables summarize the comparative incidence of key adverse effects between Quetiapine and typical antipsychotics, based on data from randomized controlled trials (RCTs).
Table 1: Neurological and Endocrine Side Effects
| Side Effect | Quetiapine | Typical Antipsychotics | Risk Ratio (95% CI) | Number of Studies (Participants) | Key Findings |
| Overall Extrapyramidal Symptoms (EPS) | Lower Incidence | Higher Incidence | 0.17 (0.09 to 0.32)[1][2][3][4] | 8 RCTs (n=1,095)[1][2][3][4] | Quetiapine is associated with a significantly lower risk of overall EPS.[1][2][3][4] |
| - Akathisia | Lower Incidence | Higher Incidence | Fewer effects reported[1][2][3][4] | 8 RCTs (n=1,095) | Fewer specific extrapyramidal effects like akathisia are observed with Quetiapine.[1][2][3][4] |
| - Parkinsonism | Lower Incidence | Higher Incidence | Fewer effects reported[1][2][3][4] | 8 RCTs (n=1,095) | Quetiapine shows a lower propensity for inducing parkinsonian symptoms.[1][2][3][4] |
| - Dystonia | Lower Incidence | Higher Incidence | Fewer effects reported[1][2][3][4] | 8 RCTs (n=1,095) | Dystonic reactions are less frequent with Quetiapine treatment.[1][2][3][4] |
| Elevated Prolactin Levels | Lower Incidence | Higher Incidence | Mean Difference: -16.20 ng/mL (-23.34 to -9.07)[1][2] | 4 RCTs (n=1,034)[1][2] | Quetiapine leads to a significantly smaller increase in prolactin levels.[1][2] |
Table 2: Metabolic and Cardiovascular Side Effects
| Side Effect | Quetiapine | Typical Antipsychotics | Risk Ratio (95% CI) / Finding | Number of Studies (Participants) | Key Findings |
| Weight Gain | Higher Incidence | Lower Incidence | RR 0.52 (0.34 to 0.80) (less weight gain than some typicals in the short term)[1][2] | 9 RCTs (n=866)[1][2] | While generally associated with weight gain, some short-term studies show less weight gain with Quetiapine compared to certain typicals.[1][2] However, long-term use is a known risk for significant weight gain. |
| Abnormal ECG | Lower Incidence | Higher Incidence | RR 0.38 (0.16 to 0.92)[1][2][3] | 2 RCTs (n=165)[1][2][3] | Quetiapine is associated with a lower risk of electrocardiogram abnormalities.[1][2][3] |
| Sedation | Similar Incidence | Similar Incidence | No significant difference[1][2][3] | - | The level of sedation is comparable between the two classes of drugs.[1][2][3] |
| Low Blood Pressure | Similar Incidence | Similar Incidence | No significant difference[1][2][3] | - | The risk of hypotension does not significantly differ.[1][2][3] |
| Tachycardia | Similar Incidence | Similar Incidence | No significant difference[1][2][3] | - | The incidence of tachycardia is similar for both groups.[1][2][3] |
Experimental Protocols for Side Effect Assessment
The data presented above are derived from numerous randomized controlled trials (RCTs) comparing oral Quetiapine with various typical antipsychotics in patients with schizophrenia or schizophrenia-like psychosis.[5][6][7][8]
2.1. Study Design and Population:
-
Design: The majority of the cited studies were randomized controlled trials, with many being double-blind to minimize bias.[5][6][7][8]
-
Participants: The studies included adult patients diagnosed with schizophrenia or related psychotic disorders, based on standardized diagnostic criteria (e.g., DSM-IV or ICD-10).
-
Interventions: Patients were randomly assigned to receive either Quetiapine or a typical antipsychotic (e.g., Haloperidol, Chlorpromazine). Dosages were often flexible and titrated to achieve optimal therapeutic effect.
2.2. Assessment of Side Effects: The assessment of side effects in these clinical trials utilized standardized and validated rating scales, administered by trained clinicians.
-
Extrapyramidal Symptoms (EPS):
-
Simpson-Angus Scale (SAS): This scale is used to measure drug-induced parkinsonism. It assesses rigidity, tremor, and other parkinsonian symptoms through a neurological examination.[9][10][11][12] A score of <3 is generally considered within the normal range.[12]
-
Barnes Akathisia Rating Scale (BARS): This scale is the most widely used tool to assess the severity of drug-induced akathisia.[3][4][13] It includes both objective observations of restlessness and subjective reporting from the patient.[13][14][15]
-
Abnormal Involuntary Movement Scale (AIMS): The AIMS is used to assess the severity of tardive dyskinesia.[1][2][16][17][18] It involves a systematic examination of involuntary movements in various body regions.[1][16]
-
-
Metabolic and Other Side Effects:
-
Weight and Body Mass Index (BMI): These were measured at baseline and at regular intervals throughout the trials.
-
Prolactin Levels: Blood samples were collected to measure serum prolactin concentrations.
-
Cardiovascular Parameters: Electrocardiograms (ECGs) were performed to assess for abnormalities, including QTc prolongation. Blood pressure and heart rate were also regularly monitored.
-
-
Psychopathology Assessment:
-
Positive and Negative Syndrome Scale (PANSS): While primarily a measure of the severity of schizophrenic symptoms, it was used in these trials to assess the efficacy of the treatments.[19][20][21][22][23] The PANSS is a 30-item scale that evaluates positive symptoms, negative symptoms, and general psychopathology.[19][20]
-
Mechanistic Insights from Signaling Pathways
The differences in the side effect profiles of Quetiapine and typical antipsychotics can be largely attributed to their distinct receptor binding profiles.
3.1. Typical Antipsychotics Signaling Pathway
Caption: Signaling pathway of typical antipsychotics.
Typical antipsychotics exert their effects primarily through high-affinity antagonism of dopamine D2 receptors.[17] Their strong blockade of D2 receptors in the nigrostriatal pathway is responsible for the high incidence of extrapyramidal symptoms.[24] Blockade of D2 receptors in the tuberoinfundibular pathway leads to increased prolactin secretion, resulting in hyperprolactinemia.
3.2. Quetiapine Signaling Pathway
Caption: Multi-receptor signaling pathway of Quetiapine.
Quetiapine has a more complex receptor binding profile. It has a lower affinity for and dissociates more rapidly from the D2 receptor compared to typical antipsychotics, which is thought to contribute to its lower risk of EPS and hyperprolactinemia.[10] Additionally, Quetiapine is a potent antagonist of the serotonin 5-HT2A receptor, which may also help to mitigate EPS.[17] Its antagonism of histamine H1 and alpha-1 adrenergic receptors is associated with side effects such as weight gain, sedation, and orthostatic hypotension.[17]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a clinical trial comparing the side effect profiles of antipsychotic medications.
Caption: Workflow of a comparative antipsychotic clinical trial.
References
- 1. pcl.psychiatry.uw.edu [pcl.psychiatry.uw.edu]
- 2. gapna.org [gapna.org]
- 3. Barnes Akathisia Scale - Wikipedia [en.wikipedia.org]
- 4. ovid.com [ovid.com]
- 5. Quetiapine versus typical antipsychotic medications for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cochranelibrary.com [cochranelibrary.com]
- 8. Quetiapine versus typical antipsychotic medications for schizophrenia - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 9. A rating scale for extrapyramidal side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Translation and application of the Simpson and Angus Scale of Extrapyramidal Symptoms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. The Barnes Akathisia Rating Scale--revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. simpleandpractical.com [simpleandpractical.com]
- 15. projectteachny.org [projectteachny.org]
- 16. dhss.delaware.gov [dhss.delaware.gov]
- 17. Abnormal Involuntary Movement Scale (AIMS) [reference.medscape.com]
- 18. ohsu.edu [ohsu.edu]
- 19. yourplaceofcare.com [yourplaceofcare.com]
- 20. Positive and Negative Syndrome Scale - Wikipedia [en.wikipedia.org]
- 21. scispace.com [scispace.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Subscale structure for the Positive and Negative Syndrome Scale (PANSS): a proposed solution focused on clinical validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Extrapyramidal symptoms - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Prudent Disposal Protocol for Novel Pharmaceutical Compounds: A "Pentiapine" Case Study
It is important to note that "Pentiapine" is not a recognized pharmaceutical agent or chemical compound. The following guidance is designed for researchers, scientists, and drug development professionals for the proper disposal of a hypothetical, novel small molecule drug, referred to as "this compound," within a laboratory setting. This protocol emphasizes safety, regulatory compliance, and environmental responsibility when handling and disposing of new chemical entities.
The proper management and disposal of chemical waste, particularly novel compounds with potentially unknown toxicological and environmental profiles, is a critical aspect of laboratory safety and operational integrity. This document provides a comprehensive, step-by-step guide to ensure the safe disposal of "this compound," a representative novel compound, from the laboratory bench to its final disposition.
I. Immediate Safety and Logistical Information
Prior to handling "this compound" waste, a thorough risk assessment must be conducted. This assessment should inform all subsequent handling and disposal procedures.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): At a minimum, nitrile gloves, safety glasses, and a lab coat should be worn. Depending on the physical form and known data of the compound, additional PPE such as chemical splash goggles, face shields, or respiratory protection may be necessary.
-
Ventilation: All handling of "this compound" waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
-
Spill Management: An appropriate spill kit for chemical spills should be readily available. The kit should contain absorbent materials, neutralizing agents if applicable, and proper waste containment supplies.
-
Emergency Procedures: All personnel must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
Logistical and Operational Plan:
-
Waste Characterization: The first step is to characterize the waste. This includes identifying all constituents of the waste stream (e.g., "this compound," solvents, reaction byproducts).
-
Segregation: "this compound" waste must be segregated from other laboratory waste streams at the point of generation. Do not mix it with incompatible materials.
-
Containment: Use designated, leak-proof, and chemically compatible containers for "this compound" waste. Containers should be clearly labeled.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound" and any other components), the specific hazards (e.g., toxic, flammable), and the date of accumulation.
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
II. Quantitative Data for Chemical Waste Management
The following table provides general quantitative guidelines for the characterization and segregation of chemical waste in a laboratory setting. These values are illustrative and may be superseded by institutional or local regulations.
| Parameter | Guideline | Disposal Consideration |
| pH | < 2 (Strongly Acidic) or > 12.5 (Strongly Basic) | Considered corrosive hazardous waste. Neutralization may be required before disposal. |
| Flash Point | < 60°C (140°F) | Considered ignitable hazardous waste. Must be segregated from oxidizers. |
| Halogenated Solvents | > 1% by weight | Must be segregated into a dedicated halogenated solvent waste stream. |
| Heavy Metals | Varies by metal (e.g., Mercury > 260 ppm, Cadmium > 100 ppm) | Considered toxic hazardous waste. Requires specialized disposal. |
| "this compound" Conc. | To be determined by experimental protocol. | The concentration will influence the hazard classification and required disposal route. |
III. Experimental Protocol: "this compound" Waste Characterization
To ensure proper disposal, a preliminary characterization of the "this compound" waste stream is necessary. The following is a general experimental protocol.
Objective: To determine the key physicochemical properties of the "this compound" waste stream to classify it for disposal.
Materials:
-
"this compound" waste sample
-
pH meter or pH indicator strips
-
Flash point tester (e.g., Pensky-Martens closed-cup tester)
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) instrument
Methodology:
-
pH Determination: a. Calibrate the pH meter using standard buffer solutions. b. Measure the pH of an aqueous sample of the "this compound" waste. c. Record the pH value.
-
Flash Point Measurement: a. Place a sample of the "this compound" waste (if it contains organic solvents) into the test cup of the flash point tester. b. Heat the sample at a controlled rate. c. At regular temperature intervals, introduce an ignition source to the vapor space above the sample. d. The flash point is the lowest temperature at which the vapors ignite.
-
Compositional Analysis (GC-MS): a. Prepare a diluted sample of the "this compound" waste in a suitable solvent. b. Inject the sample into the GC-MS instrument. c. Analyze the resulting chromatogram and mass spectra to identify and quantify volatile and semi-volatile organic compounds, including any halogenated solvents.
-
Heavy Metal Analysis (ICP-MS): a. Digest a sample of the "this compound" waste using an appropriate acid mixture. b. Dilute the digested sample to a suitable concentration. c. Analyze the sample using ICP-MS to determine the concentration of regulated heavy metals.
Data Analysis: Compare the results of the experiments to the regulatory limits in the table above and your institution's specific guidelines to correctly classify the "this compound" waste.
IV. Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a novel compound like "this compound."
Caption: Decision workflow for the disposal of the novel compound "this compound".
This comprehensive approach ensures that the disposal of novel compounds like "this compound" is conducted in a manner that is safe for laboratory personnel, compliant with regulations, and minimizes environmental impact. Building and maintaining trust as a preferred source for laboratory safety and chemical handling information requires this level of detailed, procedural guidance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
